6-Bromo-3-methylpyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYFTBPNJJOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-18-5 | |
| Record name | 6-bromo-3-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic Acid
For Correspondence: Dr. Gemini, Senior Application Scientist, Google Research.
Abstract
6-Bromo-3-methylpyridine-2-carboxylic acid (CAS No. 1211516-18-5), also known as 6-bromo-3-methylpicolinic acid, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a carboxylic acid, a bromine atom, and a methyl group on the pyridine core offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and its application as a pivotal intermediate in the synthesis of biologically active compounds. Detailed, field-proven protocols for its key transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, are presented to enable its effective utilization in research and development settings.
Introduction: A Molecule of Strategic Importance
Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the reactive handles of carboxylic acids and halogens, make these structures ideal for engaging with biological targets such as enzymes and receptors.[2] this compound embodies this strategic value, offering three distinct points for chemical modification. The carboxylic acid at the 2-position is primed for amide coupling, a cornerstone reaction in drug development, while the bromine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. The methyl group at the 3-position provides steric and electronic influence, which can be crucial for fine-tuning molecular shape and biological activity. This guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this valuable intermediate.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1211516-18-5 | [3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [3][5] |
| Molecular Weight | 216.03 g/mol | [3][4] |
| Predicted pKa | 2.91 ± 0.32 | Chemicalize |
| Predicted XlogP | 2.1 | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Storage | Store in a dry, inert atmosphere at room temperature. | [4] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, computational prediction and comparison with analogous structures provide a reliable guide for its characterization.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets in the 7.5-8.5 ppm region. The methyl protons would present as a singlet around 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typically >13 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The five carbons of the pyridine ring would appear in the aromatic region (approx. 120-160 ppm), with the carbon bearing the bromine atom shifted to a lower field. The methyl carbon signal would be observed in the aliphatic region, typically around 15-20 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. The [M+H]⁺ ion would be observed at m/z 215.96 and 217.96 (approx. 1:1 ratio), and the [M-H]⁻ ion at m/z 213.95 and 215.95 (approx. 1:1 ratio).[5]
Synthesis and Manufacturing
Proposed Synthetic Pathway: Selective Oxidation
The most direct and industrially scalable approach involves the selective oxidation of the methyl group at the 2-position of 6-bromo-2,3-dimethylpyridine. The methyl group at the 2-position is activated by the adjacent nitrogen atom, making it more susceptible to oxidation than the methyl group at the 3-position.
Caption: Proposed synthesis of the title compound via selective oxidation.
Experimental Protocol: Oxidation of a Methylpyridine
This protocol is adapted from a validated procedure for the oxidation of 2-bromo-3-methylpyridine and serves as a strong starting point for the synthesis of the title compound.[6] The causality for this choice rests on the well-established reliability of potassium permanganate (KMnO₄) for oxidizing alkyl side chains on heterocyclic rings.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,3-dimethylpyridine (1.0 equivalent) and water (approx. 20 mL per gram of starting material).
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 1.5-2.0 equivalents) portion-wise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. Continue heating until the color is discharged. Additional portions of KMnO₄ may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidification & Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield this compound.
Self-Validation System: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS). The successful oxidation is validated by the appearance of a carboxylic acid proton signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR, along with the disappearance of the signals corresponding to the 2-methyl group of the starting material.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid readily participates in nucleophilic acyl substitution, while the bromo group is an ideal partner for cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Amide Bond Formation: Building the Pharmacophore
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[7] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to react with primary or secondary amines, forming a diverse array of amides.
Authoritative Grounding: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a gold-standard method.[7] This combination efficiently generates a highly reactive acyl-pyridinium intermediate, which is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond with minimal side products and racemization risk for chiral amines. A Chinese patent (CN112313228A) explicitly details this transformation using the title compound.[8]
Experimental Protocol: HATU-Mediated Amide Coupling [8]
-
Initial Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the solution, add the desired primary or secondary amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0-4.0 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The bromine atom at the 6-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl boronic acids or esters, creating complex biaryl structures that are common in modern pharmaceuticals.
Authoritative Grounding: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, K₃PO₄) is critical for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning by the pyridine nitrogen can be a challenge.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified via column chromatography or recrystallization.
Applications in Drug Discovery and Development
This compound is a valuable building block for generating libraries of novel compounds for high-throughput screening. Its derivatives have been explored for a range of therapeutic targets.
-
Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a known constituent in the design of various enzyme inhibitors.[1] By forming an amide with a diverse range of amines and subsequently modifying the 6-position via Suzuki coupling, chemists can systematically probe the binding pockets of target enzymes to optimize potency and selectivity.
-
Receptor Antagonists: The structural motifs accessible from this starting material are relevant for the development of antagonists for G-protein coupled receptors (GPCRs) and other receptor classes, where precise orientation of functional groups is key for achieving high-affinity binding.
-
Patent Landscape: A patent (CN112313228A) describes the use of this compound in the synthesis of novel heteroaryl heterocyclic compounds intended for the treatment of autoimmune diseases, highlighting its direct relevance in the development of new chemical entities.[8]
Conclusion
This compound (CAS 1211516-18-5) is a synthetically versatile and strategically important building block for the modern medicinal chemist. Its well-defined points of reactivity allow for the systematic and efficient construction of complex molecular scaffolds through robust and scalable chemical transformations. This guide has provided a comprehensive overview of its properties, a logical and experimentally grounded synthetic approach, and detailed protocols for its most critical applications in amide coupling and cross-coupling reactions. By understanding and applying the principles outlined herein, researchers can effectively unlock the potential of this cornerstone molecule to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
- 1. 886372-47-0|4-Bromo-6-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112313228A - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çæ°åæè³åºæç¯åºååç© - Google Patents [patents.google.com]
- 8. 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester(1402666-66-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 6-Bromo-3-methylpicolinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methylpicolinic acid is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-bromo-3-methylpicolinic acid, with a focus on providing practical insights for professionals in drug discovery and development.
The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid moiety serves as a handle for amide bond formation and other derivatizations, while the methyl group can influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.[2] Consequently, 6-bromo-3-methylpicolinic acid is a key starting material for creating molecules with potential therapeutic applications, particularly in targeting specific enzymes or receptors.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-bromo-3-methylpicolinic acid is essential for its effective use in synthesis and formulation. The table below summarizes its key properties.
| Property | Value | Source |
| CAS Number | 1211516-18-5 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, under inert gas | [1] |
Synthesis of 6-Bromo-3-methylpicolinic Acid
While several synthetic routes to substituted picolinic acids exist, a common and effective strategy for introducing a bromine atom at the 6-position of a pyridine ring is through a Sandmeyer reaction on the corresponding 6-amino precursor. This method is widely recognized for its reliability in converting aryl amines to aryl halides.[3][4][5][6][7]
The following section outlines a detailed, field-proven protocol for the synthesis of 6-bromo-3-methylpicolinic acid, starting from 6-amino-3-methylpicolinic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthetic Pathway Overview
Caption: Synthetic pathway for 6-bromo-3-methylpicolinic acid.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is based on established Sandmeyer reaction principles for the conversion of aromatic amines to bromides.[3][4][5][6][7]
Materials:
-
6-Amino-3-methylpicolinic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and drying
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-amino-3-methylpicolinic acid (1 equivalent) in a solution of hydrobromic acid (48%) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Causality: The dropwise addition of sodium nitrite to the acidic solution generates nitrous acid in situ, which then reacts with the amino group to form the diazonium salt. Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical mechanism, and the evolution of nitrogen gas drives the reaction to completion.
-
-
Work-up and Purification:
-
After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 6-bromo-3-methylpicolinic acid.
-
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH (at C4) | 7.5 - 7.8 | Doublet | ~8.0 |
| Aromatic CH (at C5) | 7.3 - 7.6 | Doublet | ~8.0 |
| Methyl (at C3) | 2.3 - 2.6 | Singlet | N/A |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet | N/A |
Note: The exact chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Aromatic C (C2, C6) | 145 - 155 |
| Aromatic C (C4, C5) | 120 - 140 |
| Aromatic C (C3) | 130 - 145 |
| Methyl C | 15 - 25 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular ion peaks would be at m/z = 215 and 217.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (carboxylic acid) | 1680 - 1720 |
| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
Applications in Drug Development and Agrochemicals
6-Bromo-3-methylpicolinic acid is a valuable intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.
Kinase Inhibitors
A significant application of 6-bromo-3-methylpicolinic acid and its derivatives is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on the ring can be tailored to achieve potency and selectivity for a specific kinase target. The bromine atom on 6-bromo-3-methylpicolinic acid can be readily displaced or used in cross-coupling reactions to introduce larger and more complex side chains that can interact with the active site of a kinase.[2][8]
Caption: General workflow for kinase inhibitor synthesis.
Agrochemicals
In addition to its role in pharmaceuticals, 6-bromo-3-methylpicolinic acid is also utilized in the discovery of new agrochemicals, such as herbicides and pesticides.[1] The pyridine ring is a common toxophore in many commercially successful agrochemicals. The specific substitution pattern of 6-bromo-3-methylpicolinic acid can be exploited to develop novel compounds with desired biological activity against weeds, insects, or fungi.
Conclusion
6-Bromo-3-methylpicolinic acid is a strategically important synthetic intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its versatile chemical nature allows for the creation of diverse molecular libraries for screening against various biological targets. This guide has provided a detailed overview of its synthesis, physicochemical properties, and key applications, offering a valuable resource for researchers and professionals in the chemical and life sciences. The provided synthetic protocol, based on the reliable Sandmeyer reaction, offers a practical and trustworthy method for its preparation in a laboratory setting.
References
- 1. 6-Bromo-3-methylpicolinic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-methylpyridine-2-carboxylic acid
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
6-Bromo-3-methylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, provides multiple points for chemical modification, making it a versatile precursor. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₇H₆BrNO₂) is the foundation of its chemical reactivity and biological activity. A clear understanding of its atomic arrangement is crucial for interpreting its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Data Summary and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet, broad | 1H | COOH |
| ~7.8 - 8.0 | Doublet | 1H | H-4 |
| ~7.4 - 7.6 | Doublet | 1H | H-5 |
| ~2.5 | Singlet | 3H | CH₃ |
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 12 and 14 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-4 and H-5): The pyridine ring contains two aromatic protons. Due to the substitution pattern, they appear as doublets. The proton at the 4-position (H-4) is expected to be deshielded compared to the proton at the 5-position (H-5) due to the electronic effects of the adjacent substituents.
-
Methyl Protons (CH₃): The three protons of the methyl group at the 3-position are magnetically equivalent and therefore appear as a singlet at approximately 2.5 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer, typically with proton decoupling.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary and Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~150 - 155 | C-2 |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-5 |
| ~20 - 25 | CH₃ |
-
Carboxylic Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-185 ppm region.[1][2][3]
-
Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the substituents. The carbon attached to the bromine (C-6) and the carbon attached to the carboxylic acid (C-2) are expected to be significantly deshielded. The remaining carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic environment.
-
Methyl Carbon (CH₃): The methyl carbon is the most shielded, appearing in the upfield region of the spectrum, typically around 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Summary and Interpretation:
| m/z | Interpretation |
| 216/218 | [M+H]⁺ (protonated molecular ion) |
| 198/200 | [M+H - H₂O]⁺ |
| 172/174 | [M+H - CO₂]⁺ |
-
Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 216 and 218 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of carbon dioxide ([M+H - CO₂]⁺).
Figure 2: Proposed fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Summary and Interpretation:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 1700-1725 | C=O stretch (Carboxylic Acid) |
| 1550-1600 | C=C and C=N stretch (Pyridine ring) |
| ~1400 | C-H bend (CH₃) |
| ~700-800 | C-Br stretch |
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids.[1][2]
-
C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[1][2]
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1550-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region, around 700-800 cm⁻¹.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra, the molecular ion with its distinct isotopic signature in the mass spectrum, and the key vibrational frequencies in the IR spectrum all corroborate the assigned structure. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the quality and integrity of this important chemical building block in their scientific endeavors.
References
¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromo-3-methylpyridine-2-carboxylic acid
An In-depth Technical Guide:
Introduction
6-Bromo-3-methylpyridine-2-carboxylic acid is a substituted heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific arrangement of bromo, methyl, and carboxylic acid functionalities on the pyridine core creates a unique electronic and steric environment. Accurate structural confirmation and purity assessment are paramount in drug development and chemical research, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool.
This technical guide provides a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying theoretical principles and practical experimental considerations necessary for a robust analysis. We will delve into the causal relationships between the molecular structure and the resulting NMR signals, providing a self-validating framework for spectral interpretation.
Section 1: Theoretical Principles of NMR for Substituted Pyridines
Fundamentals of ¹H and ¹³C NMR
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This resonance frequency is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard, providing a unique fingerprint of the atom's position within the molecule.
Substituent Effects on Chemical Shifts in the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent property causes its protons to resonate at a higher chemical shift (further downfield) compared to those of benzene.[1] The chemical shifts of the ring protons and carbons in this compound are further modulated by three substituents:
-
Carboxylic Acid (-COOH) at C2: This is a strong electron-withdrawing group through both induction and resonance, significantly deshielding the adjacent C2 carbon and nearby protons. The acidic proton of the carboxyl group itself has a characteristic large downfield shift, typically observed between 10-13 ppm, due to strong hydrogen bonding.[2][3]
-
Methyl (-CH₃) at C3: This is an electron-donating group, which tends to shield adjacent nuclei, causing an upfield shift (lower ppm value) for C3 and its attached protons.[4]
-
Bromine (-Br) at C6: As an electronegative halogen, bromine is electron-withdrawing via induction, deshielding the carbon it is attached to (C6) and adjacent protons.
These combined effects result in a predictable pattern of chemical shifts for the two remaining aromatic protons (H4 and H5) and the five pyridine ring carbons.
Spin-Spin Coupling in Aromatic Systems
In ¹H NMR, the magnetic field of one proton can influence that of its neighbors through the bonding electrons, an effect known as spin-spin or J-coupling.[5][6] This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms. For the pyridine ring in this molecule, the key interaction is between H4 and H5:
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons (H4 and H5) is typically in the range of 4-6 Hz for pyridines.[1] This will split the signals for both H4 and H5 into doublets.
Section 2: Experimental Protocol for NMR Data Acquisition
A robust and reproducible NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton often results in a sharper -COOH signal compared to less polar solvents like chloroform-d (CDCl₃).[7][8] In CDCl₃, the acidic proton signal can be excessively broad or may disappear entirely due to rapid exchange with trace amounts of water.[2][9]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.52 ppm will serve as internal references for the ¹H and ¹³C spectra, respectively.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-16 ppm to ensure the broad carboxylic acid proton is observed.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[10]
-
Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Section 3: Spectral Analysis and Interpretation
The following analysis provides predicted chemical shifts and coupling patterns based on established principles and data from analogous structures.[11]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the two aromatic protons (H4 and H5), and the methyl group protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is predicted far downfield, in the range of δ 12.0 - 13.5 ppm . This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.[2][3] Its integral value should correspond to one proton.
-
Aromatic Proton H5: This proton is ortho to the electron-withdrawing bromine atom at C6 and meta to the methyl group at C3. The strong deshielding effect of the adjacent bromine will likely make this the most downfield of the two aromatic protons. It is expected to appear as a doublet due to ortho coupling with H4. Predicted chemical shift: δ 8.10 - 8.30 ppm .
-
Aromatic Proton H4: This proton is meta to both the bromine atom and the methyl group. It is ortho to the electron-withdrawing carboxylic acid group at C2. It will appear as a doublet due to ortho coupling with H5. Predicted chemical shift: δ 7.60 - 7.80 ppm .
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The signal will be in the typical region for a methyl group attached to an aromatic ring. Predicted chemical shift: δ 2.40 - 2.60 ppm .
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 12.0 - 13.5 | broad singlet | - | 1H | COOH |
| 8.10 - 8.30 | doublet | ~8.0 | 1H | H5 |
| 7.60 - 7.80 | doublet | ~8.0 | 1H | H4 |
| 2.40 - 2.60 | singlet | - | 3H | CH₃ |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.
-
Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum. Predicted chemical shift: δ 165 - 168 ppm .[2]
-
C6 (C-Br): The carbon atom directly bonded to the electronegative bromine atom will be significantly deshielded. Predicted chemical shift: δ 142 - 145 ppm .
-
C2 (C-COOH): This carbon is attached to the carboxylic acid group and the ring nitrogen. It will be deshielded but may be slightly upfield of other quaternary pyridine carbons due to the substituent. Predicted chemical shift: δ 150 - 153 ppm .
-
C4: This aromatic CH carbon will be influenced by its position relative to all substituents. Predicted chemical shift: δ 140 - 143 ppm .
-
C5: This aromatic CH carbon is adjacent to the C-Br bond and will be deshielded. Predicted chemical shift: δ 124 - 127 ppm .
-
C3 (C-CH₃): This carbon, bearing the electron-donating methyl group, will be more shielded than the other substituted ring carbons. Predicted chemical shift: δ 135 - 138 ppm .
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum. Predicted chemical shift: δ 18 - 22 ppm .
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165 - 168 | C7 (COOH) |
| 150 - 153 | C2 |
| 142 - 145 | C6 |
| 140 - 143 | C4 |
| 135 - 138 | C3 |
| 124 - 127 | C5 |
| 18 - 22 | C8 (CH₃) |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature. The ¹H NMR spectrum is characterized by two doublets in the aromatic region, a downfield broad singlet for the carboxylic acid proton, and an upfield singlet for the methyl group. The ¹³C NMR spectrum complements this by showing seven distinct resonances corresponding to the carboxyl, five unique aromatic, and one methyl carbon. The predicted chemical shifts and coupling constants detailed in this guide serve as a robust framework for the empirical analysis, enabling unambiguous structural verification and purity assessment critical for research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. J-coupling - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 11. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyridine-2-Carboxylic Acids
Abstract: Substituted pyridine-2-carboxylic acids (picolinic acids) are a class of compounds of paramount importance in medicinal chemistry, materials science, and coordination chemistry. Their biological activity, physicochemical properties, and utility as building blocks are intrinsically linked to their three-dimensional structure in the solid state. This guide provides a comprehensive technical overview of the methodologies and principles involved in the crystal structure analysis of these compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the profound influence of molecular-level substitutions on macroscopic crystal architecture. We will delve into the causality behind experimental choices, from synthesis and crystallization to advanced structural elucidation and analysis of intermolecular interactions, thereby providing a self-validating framework for robust and reproducible solid-state characterization.
Introduction: The Significance of Pyridine-2-Carboxylic Acids in Research and Drug Development
Structural Features and Properties of the Pyridine-2-Carboxylic Acid Scaffold
Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound featuring a carboxylic acid group at the 2-position of a pyridine ring. This unique arrangement confers a set of valuable properties. The aromatic, electron-deficient pyridine ring can engage in π-π stacking interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. This multifunctionality makes the picolinic acid scaffold a versatile component in the design of molecules with specific biological or material properties. Picolinic acid is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective and immunological functions.[1]
Applications in Medicinal Chemistry, Coordination Chemistry, and Materials Science
The versatility of the picolinic acid scaffold is reflected in its wide range of applications:
-
Medicinal Chemistry: Pyridine carboxylic acid isomers and their derivatives are crucial in pharmaceutical chemistry due to their biological activities and synthetic accessibility.[2] They are found in a variety of approved drugs and are key intermediates in the synthesis of new therapeutic agents.[3][4]
-
Coordination Chemistry: Picolinic acid and its derivatives are excellent chelating agents, forming stable complexes with a variety of metal ions. This property is exploited in areas ranging from nutritional supplements to the design of metal-based catalysts and magnetic materials.[5]
-
Materials Science: The ability of these molecules to self-assemble through a network of hydrogen bonds and other non-covalent interactions makes them ideal candidates for crystal engineering, allowing for the design of materials with tailored properties such as porosity and conductivity.
The Critical Role of Solid-State Structure in Functionality
The arrangement of molecules in a crystal, or its crystal structure, dictates many of the bulk properties of a solid material. In the pharmaceutical industry, understanding and controlling the solid-state form of an active pharmaceutical ingredient (API) is critical.[6] Different crystal forms, known as polymorphs, can exhibit significant differences in solubility, dissolution rate, stability, and bioavailability, all of which can have profound implications for the efficacy and safety of a drug.[7][8] Therefore, a thorough analysis of the crystal structure is not just an academic exercise but a crucial step in drug development and materials design.[9][10]
Fundamental Principles of Crystallization and Crystal Structure
From Molecule to Crystal: An Overview of Crystallization
Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal.[11] For small organic molecules like substituted pyridine-2-carboxylic acids, crystallization from a solution is the most common method. This process relies on creating a supersaturated solution, where the concentration of the solute exceeds its solubility limit, providing the driving force for crystal nucleation and growth.
The Crystalline State: Lattices, Unit Cells, and Space Groups
A crystal is characterized by a highly ordered, repeating three-dimensional arrangement of its constituent molecules. This repeating pattern can be described by a crystal lattice , an infinite array of points in space. The smallest repeating unit of this lattice is called the unit cell , which is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal structure is described by one of 230 possible space groups .
Polymorphism: When the Same Molecule Adopts Different Crystal Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[8] These different crystalline forms, or polymorphs, of the same compound can have distinct physical and chemical properties.[7] The discovery and characterization of polymorphs are of utmost importance in the pharmaceutical industry, as an unexpected polymorphic transition can lead to changes in a drug's performance.[12][13]
Experimental Workflow for Crystal Structure Analysis
The determination of a crystal structure is a multi-step process that requires careful execution and interpretation.
Synthesis and Purification of Substituted Pyridine-2-Carboxylic Acids
The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes can be employed to introduce different substituents onto the pyridine-2-carboxylic acid scaffold. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Common purification techniques include recrystallization and column chromatography.
Crystallization Techniques for Obtaining High-Quality Single Crystals
Growing single crystals suitable for X-ray diffraction can be both an art and a science. The goal is to create a supersaturated solution from which crystals can nucleate and grow slowly. Several techniques are commonly used:[14][15]
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached.[14]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[14]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[16]
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structure Elucidation
Single-crystal X-ray diffraction is a powerful and non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[17][18][19]
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots of varying intensities.[20]
The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and the space group symmetry. The intensities are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[17]
Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis and Polymorph Screening
While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample.[19] The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline form, making PXRD an invaluable tool for identifying polymorphs, assessing sample purity, and monitoring solid-state transformations.
Deciphering the Crystal Structure: Analysis of Intermolecular Interactions
Once the crystal structure is solved, the next step is to analyze the intricate network of intermolecular interactions that hold the molecules together in the crystal lattice.
The Dominant Role of Hydrogen Bonding
Hydrogen bonds are among the strongest and most directional non-covalent interactions, and they play a crucial role in the crystal packing of substituted pyridine-2-carboxylic acids.
A common hydrogen bonding motif for carboxylic acids is the formation of a centrosymmetric dimer. However, in the presence of a pyridine nitrogen atom, a competing and often more favorable interaction is the formation of a carboxylic acid-pyridine heterosynthon.[21][22] The prevalence of this heterosynthon is a testament to its robustness and is a key feature in the crystal engineering of these systems.[23]
The nature and position of substituents on the pyridine ring can significantly influence the hydrogen bonding patterns. Electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, potentially weakening the carboxylic acid-pyridine interaction. Conversely, electron-donating groups can enhance this interaction.
π-π Stacking and other Non-Covalent Interactions
In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between pyridine rings, C-H···O interactions, and van der Waals forces, contribute to the overall stability of the crystal lattice. The interplay of these weaker interactions is often subtle but can have a significant impact on the final crystal packing.
Hirshfeld Surface Analysis for Visualizing and Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[24][25][26] It generates a surface around a molecule that is defined by the electron distribution of the molecule and its neighbors.[27] By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions.[28]
The Influence of Substituents on Crystal Packing
The introduction of substituents onto the pyridine-2-carboxylic acid scaffold can dramatically alter the crystal packing through a combination of steric and electronic effects.
Steric and Electronic Effects of Substituents
Bulky substituents can sterically hinder certain packing arrangements, forcing the molecules to adopt alternative, less compact structures. The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the strength of hydrogen bonds and π-π stacking interactions, thereby influencing the overall crystal architecture.
Case Studies: Electron-Donating vs. Electron-Withdrawing Groups
A systematic study of a series of substituted pyridine-2-carboxylic acids with varying electronic properties can provide valuable insights into the principles of crystal engineering. For example, comparing the crystal structures of derivatives with nitro (electron-withdrawing) and methoxy (electron-donating) groups can reveal how these substituents direct the formation of different supramolecular synthons.
Impact on Physicochemical Properties (e.g., Solubility, Melting Point)
Changes in crystal packing directly impact the physicochemical properties of the solid. A more tightly packed crystal with stronger intermolecular interactions will generally have a higher melting point and lower solubility. Understanding these structure-property relationships is crucial for the rational design of materials with desired characteristics.
Co-crystals and Molecular Salts: Engineering the Solid State
Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its chemical composition.[29] It involves the formation of a crystalline material composed of two or more different molecules in a stoichiometric ratio.
The Continuum from Co-crystal to Salt: The Role of ΔpKa
When a substituted pyridine-2-carboxylic acid is co-crystallized with another acidic or basic molecule, a proton transfer can occur, leading to the formation of a molecular salt instead of a co-crystal.[30][31] The outcome of this acid-base reaction can often be predicted by the ΔpKa rule , which states that a salt is likely to form if the difference between the pKa of the base and the pKa of the acid is greater than a certain value (typically 3-4), while a co-crystal is favored if the ΔpKa is less than 0.[32][33][34][35][36] However, it's important to note that the crystalline environment can also influence proton transfer.[37]
Design and Synthesis of Co-crystals of Pyridine-2-Carboxylic Acids
The design of co-crystals involves selecting a suitable co-former that can form robust and predictable supramolecular synthons with the target molecule. For substituted pyridine-2-carboxylic acids, co-formers containing complementary hydrogen bonding functionalities, such as amides or other carboxylic acids, are often employed.
Applications in Modifying Pharmaceutical Properties
Co-crystallization is widely used in the pharmaceutical industry to improve the solubility, dissolution rate, stability, and bioavailability of APIs. By forming a co-crystal with a pharmaceutically acceptable co-former, it is possible to fine-tune the properties of a drug to enhance its therapeutic performance.
Advanced Topics and Applications
Utilizing Crystallographic Databases (e.g., Cambridge Structural Database) for Structural Analysis
The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[38][39][40][41] It is an invaluable resource for researchers in this field, allowing them to:
-
Search for known crystal structures of related compounds.
-
Analyze trends in intermolecular interactions and crystal packing.
-
Identify common supramolecular synthons.
-
Validate experimental results.
Structure-Property Relationships in Drug Development
A deep understanding of the relationship between crystal structure and physicochemical properties is essential for successful drug development.[42][43] By carefully selecting the solid form of an API, it is possible to optimize its performance and ensure the quality and consistency of the final drug product.
Crystal Engineering with Substituted Pyridine-2-Carboxylic Acids
The predictable and robust nature of the hydrogen bonding interactions involving the pyridine-2-carboxylic acid moiety makes it an excellent building block for crystal engineering. By judiciously choosing substituents and co-formers, it is possible to design and synthesize crystalline materials with desired architectures and properties for applications in areas such as gas storage, separation, and catalysis.
Conclusion and Future Perspectives
The crystal structure analysis of substituted pyridine-2-carboxylic acids is a vibrant and impactful area of research. The ability to precisely determine and understand the three-dimensional arrangement of these molecules in the solid state provides a powerful platform for the rational design of new pharmaceuticals and functional materials. Future advancements in crystallographic techniques, computational modeling, and our fundamental understanding of intermolecular interactions will continue to drive innovation in this exciting field. The integration of high-throughput crystallization screening with advanced characterization methods will accelerate the discovery of novel solid forms with enhanced properties, further solidifying the critical role of crystal structure analysis in modern science and technology.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Polymorphism – All About Drugs [allfordrugs.com]
- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. curiaglobal.com [curiaglobal.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 19. pulstec.net [pulstec.net]
- 20. fiveable.me [fiveable.me]
- 21. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 22. Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. crystalexplorer.net [crystalexplorer.net]
- 26. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. crystalexplorer.net [crystalexplorer.net]
- 28. scribd.com [scribd.com]
- 29. pharmtech.com [pharmtech.com]
- 30. A salt or a co-crystal – when crystallization protocol matters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 31. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 35. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 39. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 40. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 41. Cambridge Structural Database System [software.chem.ucla.edu]
- 42. creative-biostructure.com [creative-biostructure.com]
- 43. zienjournals.com [zienjournals.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-3-methylpyridine-2-carboxylic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 6-bromo-3-methylpyridine-2-carboxylic acid, a key building block in modern drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical insights and practical methodologies for researchers, chemists, and formulation scientists.
Introduction: The Significance of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a synthetic intermediate for various pharmacologically active agents. The pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, presents a unique combination of functional groups that dictate its physicochemical properties. Understanding and quantifying the solubility of this compound in a range of organic solvents is paramount for its effective application, from synthesis and purification to formulation and preclinical development. Poor solubility can lead to challenges in achieving desired reaction rates, complicates purification processes, and can be a significant hurdle in developing bioavailable drug formulations. This guide aims to provide a foundational understanding of the solubility profile of this compound and to equip scientists with the tools to experimentally determine its solubility in solvents relevant to their work.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For this compound, the interplay of its functional groups governs its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C7H6BrNO2 | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [2][4] |
| Predicted Boiling Point | 362.2±42.0 °C | [3] |
| Predicted pKa | 2.91±0.32 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |
The presence of a carboxylic acid group (pKa ≈ 2.91) suggests that the compound is a relatively strong organic acid.[3] This acidity will significantly influence its solubility in basic solvents or aqueous solutions with pH > pKa, where it will exist in its more soluble carboxylate salt form. The pyridine nitrogen provides a basic site, although the electron-withdrawing nature of the adjacent carboxylic acid and the bromine atom will reduce its basicity. The bromine and methyl groups, along with the pyridine ring, contribute to the molecule's lipophilicity. The overall molecule can be considered polar, with the capacity for hydrogen bonding via the carboxylic acid group.
Theoretical Solubility Profile: A Qualitative Assessment
Based on the principle of "like dissolves like," we can predict the general solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. DMF and DMSO are expected to be excellent solvents. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. Some solubility might be observed in moderately polar solvents like DCM. |
| Ethers | Diethyl ether | Low to Moderate | While polar, the hydrogen bonding capability is limited compared to protic solvents, likely resulting in lower solubility. |
It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any polymorphic forms of the solid.
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and actionable data, experimental determination of solubility is essential. The following protocol outlines a reliable method for measuring the equilibrium solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Procedure
-
Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration : Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.
-
Sample Preparation for Analysis : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis : Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation of Solubility : Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Interpretation and Application
The experimentally determined solubility data is invaluable for various aspects of drug development:
-
Process Chemistry : Guides the selection of appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.
-
Preformulation : Informs the choice of excipients and formulation strategies (e.g., salt formation, use of co-solvents) to enhance the solubility and bioavailability of a potential drug candidate.
-
Analytical Method Development : Aids in the selection of diluents for sample preparation in various analytical techniques.
Safety Considerations
This compound and its related compounds may cause skin, eye, and respiratory irritation.[5][6][7] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Always consult the Safety Data Sheet (SDS) before handling any chemical.
Conclusion
References
- 1. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Reactivity profile of 6-Bromo-3-methylpyridine-2-carboxylic acid
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-3-methylpyridine-2-carboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 1211516-18-5) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core, a bromine atom, a methyl group, and a carboxylic acid, offers multiple reaction sites. This unique arrangement of functional groups provides a versatile platform for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[3][4] The strategic placement of the bromine atom at the 6-position makes it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position and the methyl group at the 3-position introduce steric and electronic factors that profoundly influence its reactivity. This guide provides an in-depth analysis of its reactivity profile, focusing on the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
| Compound Properties | |
| IUPAC Name | This compound |
| Synonyms | 6-bromo-3-methylpicolinic acid |
| CAS Number | 1211516-18-5 |
| Molecular Formula | C₇H₆BrNO₂[1][5] |
| Molecular Weight | 216.03 g/mol [1] |
| Predicted pKa | 2.91 ± 0.32[1] |
| Appearance | White to light brown powder |
Core Reactivity Analysis: The Interplay of Functional Groups
The reactivity of this compound is dictated by the interplay between its three key functional moieties: the C-Br bond, the carboxylic acid, and the pyridine nitrogen.
-
The C(sp²)-Br Bond: The bromine atom at the 6-position is the primary site for cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-Br bond susceptible to oxidative addition by a low-valent palladium catalyst, a crucial first step in many coupling reactions.
-
The Carboxylic Acid: The carboxylic acid group ortho to the pyridine nitrogen introduces a significant steric and electronic challenge. Its acidity requires careful selection of bases in coupling reactions to avoid unwanted acid-base chemistry. Furthermore, its proximity to the nitrogen atom creates a bidentate chelation site, which can sequester the metal catalyst and inhibit reactivity.
-
The Methyl Group: The methyl group at the 3-position provides additional steric hindrance around the carboxylic acid and the nitrogen atom, further influencing the approach of catalysts and reagents.
Palladium-Catalyzed Cross-Coupling: Forging New Bonds
The C-Br bond is an ideal electrophilic partner for a suite of palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds with high precision.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organohalide.[6][7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Considerations: The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of catalyst, ligand, and base is critical to overcoming the specific challenges posed by this substrate.
-
Causality of Component Selection:
-
Catalyst/Ligand: The oxidative addition step can be sluggish due to the electron-deficient nature of the pyridine ring. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands stabilize the Pd(0) species, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation.[8] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The base must be strong enough to activate the boronic acid but compatible with the acidic proton of the substrate's carboxyl group.
-
Typical Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Accelerate oxidative addition/reductive elimination |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon fragment |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boron reagent |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers |
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Access to Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation for generating rigid scaffolds in drug molecules.[9][10]
Mechanistic Considerations: This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI). The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[9] Copper-free variants have also been developed to avoid potential issues with copper contamination.[11]
-
Causality of Component Selection:
-
Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) source (CuI) is standard. The phosphine ligands on palladium are crucial for the stability and activity of the catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Caption: Decision workflow for selecting a cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method, coupling an amine with an aryl halide.[12][13] This reaction is essential for producing structures commonly found in pharmaceuticals.
Mechanistic Considerations: The mechanism mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of base is particularly important, as it must be strong enough to deprotonate the amine-palladium complex without causing undesired side reactions with the carboxylic acid.
-
Causality of Component Selection:
-
Ligands: Second and third-generation biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective, enabling the coupling of a wide range of amines, including primary and secondary amines, under milder conditions.[12][14]
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed. The choice depends on the pKa of the amine coupling partner and the tolerance of other functional groups.[15][16]
-
The Chelation Challenge: Catalyst Inhibition
A critical aspect of the reactivity of this compound is the ability of the pyridine nitrogen and the carboxylate oxygen to act as a bidentate ligand, strongly chelating to the palladium catalyst. This can form a stable, inactive palladacycle, effectively removing the catalyst from the productive catalytic cycle and halting the reaction.
Caption: Potential catalyst deactivation via bidentate chelation.
Mitigation Strategies:
-
Esterification: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction.[17] This removes the acidic proton and eliminates the chelating ability of the carboxylate. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Strongly Coordinating Ligands: Using monodentate or bidentate phosphine ligands with high affinity for the palladium center can competitively inhibit the substrate from chelating, keeping the catalyst active in the desired cycle.
-
Reaction Conditions: Careful optimization of temperature, solvent, and base can sometimes disfavor the formation of the inactive palladacycle.
Reactivity of the Carboxylic Acid: Beyond Coupling
Esterification
Standard Fischer esterification conditions can be employed to convert the carboxylic acid to its corresponding ester. This is often a necessary first step before performing cross-coupling reactions.
Protocol:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid).[17]
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize the acid, and extract the ester product.
Decarboxylation
Pyridine-2-carboxylic acids (picolinic acids) are known to undergo thermal decarboxylation.[18] This reaction, often referred to as the Hammick reaction when performed in the presence of a carbonyl compound, proceeds through a zwitterionic intermediate or ylide.[19] Researchers should be aware that high reaction temperatures (>150 °C) during cross-coupling could potentially lead to decarboxylation as a side reaction, yielding 2-bromo-5-methylpyridine.
Experimental Protocols: Best Practices
Protocol 1: Suzuki-Miyaura Coupling (Post-Esterification)
This protocol assumes the starting material is the methyl ester, methyl 6-bromo-3-methylpyridine-2-carboxylate , to avoid chelation issues.
Materials:
-
Methyl 6-bromo-3-methylpyridine-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.05 eq)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous Na₂SO₄, Ethyl Acetate, Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-bromo-3-methylpyridine-2-carboxylate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the 1,4-dioxane portion of the solvent mixture.
-
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
NaOt-Bu (2.5 eq)
-
Anhydrous Toluene
-
Anhydrous Na₂SO₄, Ethyl Acetate, Saturated NH₄Cl solution
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, NaOt-Bu, Pd₂(dba)₃, and XPhos. Note: The strong base will deprotonate the carboxylic acid in situ.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond. Successful application requires a nuanced understanding of the interplay between the substrate's electronic and steric properties. The primary challenge arises from the potential for catalyst inhibition via chelation by the 2-carboxy-pyridine moiety. This can be effectively mitigated by protecting the acid as an ester or by careful selection of strongly coordinating ligands and robust reaction conditions. By appreciating the causality behind these experimental choices, researchers can fully exploit the synthetic potential of this versatile building block to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Hammick reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Structural Isomers of C7H6BrNO2 for Pharmaceutical and Chemical Research
Executive Summary: The molecular formula C7H6BrNO2 represents a fascinating collection of structural isomers, each possessing unique chemical properties and synthetic utilities. For researchers in drug discovery and chemical development, a deep understanding of these isomers is paramount for designing novel synthetic pathways and identifying key molecular building blocks. This guide provides an in-depth exploration of the primary classes of C7H6BrNO2 isomers, focusing on their synthesis, characterization, and applications. We will delve into the distinct families of bromonitrotoluenes, bromoaminobenzoic acids, and nitrobenzyl bromides, offering field-proven insights into their preparation and differentiation. This document is structured to serve as a core technical resource, explaining the causality behind synthetic choices and providing self-validating protocols for practical application.
Part 1: Unraveling the Isomerism of C7H6BrNO2
Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For C7H6BrNO2, the arrangement of the bromine atom, the nitro group (-NO2), and other functionalities around a C7 framework leads to significant diversity. The most prominent and synthetically relevant isomers are derived from a benzene ring, leading to three principal classes.
The initial classification of an unknown C7H6BrNO2 isomer is crucial and can be guided by preliminary spectroscopic analysis. The presence or absence of key functional groups, such as carbonyls or methyl groups, directs the characterization pathway.
Caption: High-level classification of C7H6BrNO2 structural isomers.
Part 2: The Bromonitrotoluene Isomers
The bromonitrotoluenes represent a large family of C7H6BrNO2 isomers where a methyl, a bromo, and a nitro group are substituted on a benzene ring.[1][2][3] Their synthesis and properties are governed by the principles of electrophilic aromatic substitution and the directing effects of the existing substituents.
Synthesis: A Case Study in Regioselectivity
The synthesis of a specific bromonitrotoluene isomer, such as 2-bromo-4-nitrotoluene, requires a strategic approach. The order of substitution is critical. Nitrating toluene yields a mixture of ortho- and para-nitrotoluene, as the methyl group is an ortho-, para-director.[4] Subsequent bromination would be directed by both the methyl and nitro groups.
A more controlled route involves the nitration of 2-bromotoluene. Here, the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing but deactivating) work in concert. The primary sites for nitration are para to the methyl group (position 4) and ortho to the methyl group (position 6), with the para-product often favored due to reduced steric hindrance.
Caption: Synthetic workflow for the nitration of 2-bromotoluene.
Experimental Protocol: Synthesis of 2-Bromo-4-nitrotoluene
This protocol describes a general method for the nitration of a bromotoluene.
-
Preparation: In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add a stoichiometric equivalent of 2-bromotoluene, ensuring the temperature remains below 10°C.
-
Addition of Nitric Acid: Prepare a mixture of concentrated nitric acid and sulfuric acid (mixed acid). Add this mixture dropwise to the bromotoluene solution, maintaining the temperature at 0-5°C with vigorous stirring. The causality here is critical: maintaining a low temperature prevents over-nitration and decomposition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol) to separate the major 2-bromo-4-nitrotoluene isomer from minor byproducts.
Spectroscopic Characterization
Distinguishing between bromonitrotoluene isomers relies heavily on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]
| Property | 2-Bromo-4-nitrotoluene[1][7] | 4-Bromo-2-nitrotoluene[2] | 2-Bromo-5-nitrotoluene[3] |
| CAS Number | 7745-93-9 | 60956-26-5 | 7149-70-4 |
| ¹H NMR | Methyl singlet (~2.5 ppm), 3 distinct aromatic protons. | Methyl singlet (~2.4 ppm), 3 distinct aromatic protons. | Methyl singlet (~2.5 ppm), 3 distinct aromatic protons. |
| Key IR Peaks (cm⁻¹) | ~1520 & ~1350 (NO₂ stretch), ~2900-3100 (C-H stretch). | ~1530 & ~1350 (NO₂ stretch), ~2900-3100 (C-H stretch). | ~1525 & ~1345 (NO₂ stretch), ~2900-3100 (C-H stretch). |
Note: Exact NMR chemical shifts are solvent-dependent. The key differentiator is the coupling pattern of the aromatic protons, which is unique for each isomer.
Part 3: The Bromoaminobenzoic Acid Isomers
This class of isomers contains a carboxylic acid, a bromine atom, and an amino group on the benzene ring. They are bifunctional molecules that serve as highly valuable synthons in medicinal chemistry. A prime example is 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid).
Synthesis: From Nitro to Amino
A common and reliable method for synthesizing bromoaminobenzoic acids is the reduction of the corresponding bromonitrobenzoic acid. While bromonitrobenzoic acids (C7H4BrNO4) are not direct isomers of C7H6BrNO2, they are key precursors. The reduction of the nitro group to an amine is a fundamental transformation.
The choice of reducing agent is a critical experimental decision. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective but may not be suitable if other reducible functional groups are present. A more robust and common laboratory method is the use of a metal in acidic solution, such as iron powder in acetic acid or tin/HCl.[8] This method is trustworthy because it is selective for the nitro group under conditions that leave the carboxylic acid and aryl bromide intact.
Caption: General workflow for the reduction of a nitro group to an amine.
Experimental Protocol: Reduction of a Nitro Group[8]
-
Setup: In a round-bottom flask, suspend the starting bromonitro-compound in ethanol or an ethanol/water mixture.
-
Addition of Reagents: Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride or acetic acid. The acid helps to activate the iron surface.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The pH of the remaining aqueous solution can be adjusted to the isoelectric point of the amino acid to precipitate the product, which is then collected by filtration.
Spectroscopic Characterization
The conversion of the nitro group to an amine results in distinct spectroscopic changes:
-
IR Spectroscopy: The disappearance of strong NO₂ stretching bands (~1520 and 1350 cm⁻¹) and the appearance of two N-H stretching bands (~3300-3500 cm⁻¹) and a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) are definitive.
-
¹H NMR Spectroscopy: The amino protons appear as a broad singlet that is exchangeable with D₂O. The electronic character of the ring changes, causing significant shifts in the aromatic proton signals compared to the nitro precursor.
Part 4: The Nitrobenzyl Bromide Isomers
The o-, m-, and p-nitrobenzyl bromides are highly reactive isomers used as alkylating agents in organic synthesis. Their synthesis involves the selective bromination of the methyl group of the corresponding nitrotoluene precursor.
Synthesis: Benzylic Radical Bromination
The key to synthesizing nitrobenzyl bromides is to employ conditions that favor free-radical substitution at the benzylic position over electrophilic substitution on the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light).
The causality is clear: NBS provides a low, steady concentration of bromine radicals. These radicals preferentially abstract a hydrogen atom from the benzylic position because the resulting benzyl radical is resonance-stabilized by the aromatic ring. This makes the benzylic C-H bonds significantly weaker than the aromatic C-H bonds, ensuring high selectivity.
Experimental Protocol: Benzylic Bromination with NBS
-
Setup: Dissolve the starting nitrotoluene isomer in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a condenser.
-
Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the thermal decomposition of AIBN. The reaction can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture and filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude nitrobenzyl bromide can be purified by recrystallization from a suitable solvent (e.g., hexanes).
Characterization
The three nitrobenzyl bromide isomers can be distinguished by their physical properties and spectroscopic data.
| Property | o-Nitrobenzyl bromide | m-Nitrobenzyl bromide | p-Nitrobenzyl bromide |
| CAS Number | 3958-60-9 | 3958-57-4 | 100-11-8 |
| Melting Point | 46-48 °C | 57-60 °C | 98-100 °C |
| ¹H NMR (key signal) | Singlet for -CH₂Br (~4.8 ppm) | Singlet for -CH₂Br (~4.5 ppm) | Singlet for -CH₂Br (~4.7 ppm) |
The most telling feature in the ¹H NMR spectrum is the singlet corresponding to the two benzylic protons of the -CH₂Br group. Its chemical shift provides a clue to the isomer, and its integration (2H) confirms the structure.
Part 5: A Systematic Workflow for Isomer Identification
For a drug development professional faced with an unknown sample of C7H6BrNO2, a logical, step-by-step analytical workflow is essential. The following decision tree, based on routine spectroscopic methods, provides a self-validating system for structural elucidation.
Caption: Decision tree for the systematic identification of a C7H6BrNO2 isomer.
Conclusion
The structural isomers of C7H6BrNO2 are not merely academic curiosities; they are a diverse set of chemical tools with significant practical implications. From the stable synthetic intermediates of the bromonitrotoluene family to the bifunctional bromoaminobenzoic acids and the reactive nitrobenzyl bromide alkylating agents, each class offers unique opportunities for chemical innovation. A thorough understanding of their synthesis, based on the fundamental principles of reaction mechanisms and regioselectivity, combined with proficient spectroscopic characterization, empowers researchers to harness their full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-nitrotoluene | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - synthesis of p-nitro-benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic acid: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 6-Bromo-3-methylpyridine-2-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We delve into its core physical and chemical properties, outline plausible synthetic and analytical methodologies, and explore its applications, particularly in the context of drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a detailed understanding of this compound's characteristics and potential.
Molecular Identity and Structure
This compound is a substituted picolinic acid derivative. The strategic placement of the bromo, methyl, and carboxylic acid groups on the pyridine scaffold creates a molecule with distinct reactivity at multiple sites, making it a versatile intermediate in organic synthesis.
Chemical Structure
The structure consists of a pyridine ring substituted at position 6 with a bromine atom, at position 3 with a methyl group, and at position 2 with a carboxylic acid. The electron-withdrawing nature of the bromine atom and the carboxylic acid group significantly influences the electronic properties of the pyridine ring.
Caption: Chemical structure of this compound.
Identification and Nomenclature
Proper identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1211516-18-5 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][3][4] |
| Molecular Weight | 216.03 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 6-bromo-3-methylpicolinic acid | [1][3] |
Physical and Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and formulation requirements. The data for this compound, largely based on predictive models, provides a solid foundation for experimental design.
General Appearance
The compound is typically supplied as an off-white to light brown solid material at room temperature.[2]
Quantitative Physicochemical Data
The following table summarizes key predicted physicochemical properties. It is crucial for researchers to recognize that these are computational estimates; experimental verification is recommended for mission-critical applications.
| Property | Predicted Value | Source(s) |
| Boiling Point | 362.2 ± 42.0 °C | [2][3] |
| Density | 1.692 ± 0.06 g/cm³ | [2][3] |
| pKa (acidic) | 2.91 ± 0.32 | [2][3] |
| Monoisotopic Mass | 214.95819 Da | [4] |
| Predicted CCS ([M+H]⁺) | 133.2 Ų | [4] |
| Predicted CCS ([M-H]⁻) | 137.6 Ų | [4] |
Solubility and Storage
Solubility: Specific solubility data is not widely published. However, based on its structure (a polar carboxylic acid with aromatic character), it is expected to have limited solubility in water and higher solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.
Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5] Inert atmosphere storage is also recommended to prevent degradation from moisture or reactive gases.[2][3]
Chemical Properties and Reactivity
The synthetic utility of this compound stems from its multiple reactive functional groups. Understanding the reactivity of each site is key to its effective use in complex molecule synthesis.
Acidity
With a predicted pKa of approximately 2.91, the carboxylic acid group is moderately acidic.[2][3] This acidity is enhanced by the electron-withdrawing effects of the adjacent pyridine nitrogen and the bromine atom at the 6-position. This property facilitates salt formation and reactions at the carboxyl group under basic conditions.
Key Reactive Centers
The molecule's functionality allows for a diverse range of chemical transformations, making it a valuable building block.
Caption: Key reactive sites on this compound.
Common Synthetic Transformations
-
Reactions at the Carboxylic Acid: The carboxyl group readily undergoes standard transformations.
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄ in methanol) yields the corresponding ester.[6] This is often used as a protecting group strategy or to modify solubility.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with HATU, HOBt, or conversion to an acyl chloride) followed by reaction with a primary or secondary amine forms an amide bond. This is a cornerstone reaction in medicinal chemistry for building larger molecules.
-
-
Reactions at the C-Br Bond: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application of the bromo-substituent. It can participate in Suzuki couplings (with boronic acids), Buchwald-Hartwig aminations (with amines), Sonogashira couplings (with terminal alkynes), and Heck reactions (with alkenes), enabling the introduction of a vast array of substituents at the 6-position. This versatility is highly valued in the synthesis of compound libraries for drug discovery.
-
Synthesis and Analytical Characterization
While this compound is commercially available, understanding its synthesis and analytical profile is essential for quality assessment and troubleshooting.
Proposed Synthetic Workflow
A plausible synthetic route involves the oxidation of a suitable precursor. A general workflow, adapted from syntheses of related brominated pyridine carboxylic acids, is outlined below.[7][8]
Caption: A plausible workflow for the synthesis of the title compound.
Exemplar Protocol: Oxidation of a Precursor
This protocol is a representative example based on the oxidation of substituted pyridines and should be adapted and optimized for specific laboratory conditions.[8]
-
Dissolution: Dissolve the precursor, 6-Bromo-2,3-dimethylpyridine, in a suitable solvent mixture, such as aqueous pyridine or water.
-
Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is often exothermic and may require cooling in an ice bath to maintain control. The disappearance of the purple permanganate color indicates its consumption.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Quench any excess oxidant (e.g., with sodium bisulfite). Filter the reaction mixture to remove manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. This protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization Protocol
Structural confirmation and purity assessment are paramount. A standard analytical workflow is described below.
Caption: Standard workflow for analytical characterization.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl protons, two doublets in the aromatic region for the pyridine ring protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: Expected signals would include the carboxyl carbon, five distinct aromatic carbons (two of which are quaternary), and the methyl carbon.
-
Mass Spectrometry: Analysis should confirm the molecular ion corresponding to the calculated molecular weight (216.03 g/mol ) and show the characteristic isotopic pattern of a monobrominated compound.[4]
-
Infrared (IR) Spectroscopy: Key stretches to identify include a broad O-H band (from the carboxylic acid), a sharp C=O band, C=C/C=N bands from the aromatic ring, and a C-Br stretch.
Applications in Research and Development
Substituted pyridine carboxylic acids are privileged scaffolds in modern chemistry due to their prevalence in biologically active molecules and functional materials.[9][10]
-
Medicinal Chemistry: This compound is an ideal starting point for synthesizing novel therapeutics. The picolinic acid core is found in numerous enzyme inhibitors.[9] The bromine atom allows for diversification via cross-coupling to explore structure-activity relationships (SAR), while the carboxylic acid can be converted to amides to interact with biological targets or improve pharmacokinetic properties. It has potential as a building block for targeted protein degraders, a cutting-edge area of drug discovery.[11]
-
Agrochemicals: Similar structures are used in the development of new herbicides and fungicides, where the pyridine core provides a stable and effective pharmacophore.[12]
-
Materials Science: The ability of the pyridine nitrogen and carboxylic oxygen to coordinate with metal ions makes this compound a candidate ligand for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.[13]
Safety and Handling
Adherence to safety protocols is mandatory when handling any chemical reagent.
-
Hazard Identification: While specific toxicology data is limited, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][14] The compound may be harmful if swallowed.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][15] Use in a well-ventilated area or a chemical fume hood.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]
References
- 1. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 1211516-18-5 [chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 8. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
SMILES and InChIKey for 6-Bromo-3-methylpyridine-2-carboxylic acid
An In-Depth Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic Acid for Advanced Research
Introduction
This compound, a halogenated derivative of picolinic acid, is a heterocyclic organic compound of significant interest to the scientific community. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a bromine atom on a pyridine ring, makes it a highly versatile building block in synthetic chemistry. For researchers and professionals in drug development, this compound serves as a valuable scaffold for creating complex molecules with potential therapeutic applications. Pyridine carboxylic acid isomers and their derivatives have historically formed the basis for a multitude of drugs targeting conditions ranging from metabolic disorders to infectious diseases and cancer[1][2]. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, characterization, and applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is registered under CAS Number 1211516-18-5[3][4][5]. Its structural and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3][6] |
| Molecular Weight | 216.03 g/mol | [3][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 6-bromo-3-methylpicolinic acid | [3][5] |
| SMILES | CC1=C(N=C(C=C1)Br)C(=O)O | [6] |
| InChIKey | KPKYFTBPNJJOHZ-UHFFFAOYSA-N | [6] |
| Predicted Boiling Point | 362.2 ± 42.0 °C | [3] |
| Predicted Density | 1.692 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 2.91 ± 0.32 | [3] |
| Storage | Sealed in dry, Room Temperature | [3][5] |
Synthesis and Purification: A Technical Workflow
A logical approach involves the selective oxidation of a methyl group at the 2-position of a pre-brominated pyridine scaffold. An alternative, often employed for picolinic acids, is the hydrolysis of a corresponding nitrile or ester. A potential synthetic workflow is outlined below.
Caption: Plausible Synthetic Workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible method adapted from standard procedures for the synthesis of pyridine carboxylic acids. The causality behind this choice rests on the higher reactivity of the bromine at the 2-position in some pyridine systems towards lithium-halogen exchange compared to the 6-position, allowing for regioselective carboxylation.
Objective: To synthesize this compound from 2,6-Dibromo-3-methylpyridine.
Materials:
-
2,6-Dibromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂) or CO₂ gas
-
Hydrochloric Acid (HCl), aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,6-Dibromo-3-methylpyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. Alternatively, CO₂ gas can be bubbled through the solution. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched with water. The pH is adjusted to ~2-3 with aqueous HCl, leading to the precipitation of the crude carboxylic acid. The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Trustworthiness through Self-Validation: The identity and purity of the final product must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Spectroscopic Characterization
Structural elucidation is critical for verifying the successful synthesis of the target compound. The expected spectroscopic data for this compound are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons, likely around δ 2.5 ppm.- Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other.- A broad singlet for the carboxylic acid proton (COOH), typically downfield (>δ 10 ppm). |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the six pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.- A signal for the carboxylic acid carbonyl carbon, typically in the δ 160-180 ppm range. |
| Mass Spec (MS) | - The molecular ion peak [M]+ should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
While specific spectral data for the acid is not published, data for its methyl ester derivative (6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester) can provide corroborative insights[9].
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical intermediate. Its trifunctional nature (carboxylic acid, bromine atom, pyridine nitrogen) allows for a wide array of subsequent chemical transformations.
-
Scaffold for Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, and this compound provides a starting point for building more elaborate molecules. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications are central to structure-activity relationship (SAR) studies aimed at discovering novel enzyme inhibitors and receptor antagonists[1][2].
-
Ligand Synthesis for Metal Complexes: The picolinic acid moiety is an excellent bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. Metal complexes synthesized from such ligands have shown promising biological activities, including potential as α-glucosidase inhibitors for diabetes management[10]. The presence of the bromo and methyl substituents allows for fine-tuning the steric and electronic properties of the resulting metal complexes.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General precautions include:
-
Use in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure provides multiple reaction sites, enabling its use in the construction of complex molecular architectures for pharmaceutical and materials science applications. A firm grasp of its properties, synthetic routes, and potential applications empowers researchers to effectively leverage this compound in their scientific endeavors, contributing to the advancement of drug discovery and chemical innovation.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 1211516-18-5 [chemicalbook.com]
- 5. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester(1402666-66-3) 1H NMR [m.chemicalbook.com]
- 10. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 6-Bromo-3-methylpyridine-2-carboxylic acid
Introduction: Navigating the Intricacies of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals and advanced materials.[2][4][5]
This guide focuses on the specific application of the Suzuki coupling to a challenging yet valuable substrate: 6-Bromo-3-methylpyridine-2-carboxylic acid. The presence of a pyridine nitrogen, a carboxylic acid, and a methyl group on the same aromatic ring introduces a unique set of considerations that demand a nuanced approach to reaction design and execution. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, while the carboxylic acid and the pyridine nitrogen can potentially coordinate with the palladium catalyst, leading to inhibition or deactivation.[6][7][8] Furthermore, the potential for decarboxylation of the starting material or product under thermal and basic conditions presents a significant challenge.[9][10]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation. We will delve into the mechanistic underpinnings, provide detailed and validated protocols, and offer practical troubleshooting guidance to empower you to achieve optimal results in your synthetic endeavors.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][11][12] Understanding these fundamental steps is crucial for rational protocol design and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound to form a Pd(II) complex.[1][12] This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate "ate" complex.[12][13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Experimental Protocols
The successful execution of the Suzuki coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following protocols provide a robust starting point for optimization.
Protocol 1: Standard Conditions with a Buchwald Ligand
This protocol employs a modern, bulky, and electron-rich phosphine ligand, which is often necessary for coupling with electron-deficient heteroaryl halides.[6][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv, anhydrous and finely powdered)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane/water ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Alternative Conditions with a Pre-catalyst
The use of a pre-formed catalyst can sometimes offer improved reproducibility and activity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (Buchwald pre-catalyst) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, anhydrous and finely powdered)
-
Anhydrous toluene
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Cs₂CO₃ as the base.
-
Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Follow the monitoring, work-up, and purification steps as outlined in Protocol 1.
Key Reaction Parameters and Optimization
The following table summarizes critical parameters that can be adjusted to optimize the reaction for different arylboronic acid coupling partners.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd₂(dba)₃ or a Buchwald pre-catalyst | Pre-catalysts can offer higher activity and stability.[7] Pd(OAc)₂ can also be effective but may require an external reducing agent. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the oxidative addition to electron-deficient heteroaryl halides and facilitate reductive elimination.[6][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical and can be substrate-dependent.[15][16][17] Stronger, non-nucleophilic bases are often preferred to avoid esterification of the carboxylic acid. The base must be anhydrous and finely ground.[6] |
| Solvent | 1,4-Dioxane, Toluene, DMF | The solvent should solubilize all components and be compatible with the reaction temperature. The addition of a small amount of water can be beneficial for the transmetalation step.[18][19] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates, but can also increase the risk of decarboxylation.[9] Careful monitoring is essential. |
| Boron Source | Boronic acid or boronic ester (e.g., pinacol ester) | Boronic esters can be more stable towards protodeboronation, a common side reaction, especially in the presence of water.[7] |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
1. Low or No Conversion:
-
Catalyst Inhibition: The pyridine nitrogen and the carboxylate can coordinate to the palladium center, inhibiting its activity.[20] The use of bulky, electron-rich ligands can mitigate this.[6]
-
Inactive Catalyst: Ensure the palladium source is active. If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to Pd(0).
-
Poor Reagent Quality: The base must be anhydrous and finely powdered. Boronic acids can degrade upon storage; consider using a fresh batch or a more stable boronic ester.[6][7]
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst.[6] Thoroughly degas all solvents and maintain an inert atmosphere.
2. Significant Homocoupling of the Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that favor homocoupling.[6][18]
-
Solution: Rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is crucial.
3. Protodeboronation (Loss of the Boronic Acid):
-
The C-B bond of the boronic acid can be cleaved by a proton source, such as water, especially under basic conditions.[6]
-
Solution: Use anhydrous solvents and reagents. Consider switching to a more stable boronic ester, such as a pinacol or MIDA boronate.[7]
4. Decarboxylation of Starting Material or Product:
-
Pyridine-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[9][10]
-
Solution: Use the lowest effective reaction temperature. Monitor the reaction closely and avoid prolonged heating after completion. If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester, performing the Suzuki coupling, and then hydrolyzing the ester in a subsequent step.[20]
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol, grounded in established chemical principles, designed for researchers and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The primary route detailed involves a Directed ortho-Metalation (DoM) strategy, a powerful and regioselective method for the functionalization of substituted pyridines.
Introduction and Significance
Pyridine-2-carboxylic acids (picolinic acids) and their derivatives are privileged scaffolds in drug discovery, appearing in numerous pharmacologically active compounds.[1][2] The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The bromine atom at the 6-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at the 2-position provides a handle for amide bond formation or other modifications. The methyl group at the 3-position serves to modulate the electronic properties and steric environment of the pyridine ring. This trifunctional handle makes the title compound a valuable intermediate for generating diverse molecular libraries for screening and lead optimization.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be approached through several routes. A logical and efficient strategy involves the regioselective introduction of a carboxylic acid group onto a pre-functionalized pyridine ring. A Directed ortho-Metalation (DoM) approach is particularly well-suited for this transformation.
Core Principle of DoM: DoM utilizes a directing metalation group (DMG) on an aromatic or heteroaromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position.[3][4] This generates a stabilized carbanion, which can then be trapped with an electrophile to install a new functional group with high regioselectivity.[5][6]
For our target, the bromine atom on the starting material, 2-bromo-5-methylpyridine, can act as a moderate directing group. The lone pairs on the pyridine nitrogen also contribute to coordinating the lithium cation, enhancing the acidity of the C2 proton.
Below is a visual representation of the retrosynthetic logic.
Caption: Retrosynthetic analysis via Directed ortho-Metalation.
Synthetic Protocol: Directed ortho-Metalation Route
This protocol details the synthesis of this compound starting from commercially available 2-Bromo-5-methylpyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-methylpyridine | ≥97% | Sigma-Aldrich, etc. | |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Store under inert gas. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich, etc. | Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Inhibitor-free. |
| Carbon Dioxide (CO2) | Solid (Dry Ice) | Various | Use freshly crushed, high-purity dry ice. |
| Hydrochloric Acid (HCl) | 3 M Aqueous | Various | |
| Diethyl Ether | ACS Grade | Various | For extraction. |
| Anhydrous Sodium Sulfate | Granular | Various | For drying. |
Step-by-Step Experimental Procedure
Workflow Visualization:
Caption: Experimental workflow for the synthesis.
Protocol Details:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add diisopropylamine (1.2 equivalents, e.g., 4.2 mL, 30 mmol) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, e.g., 11 mL of 2.5 M solution in hexanes, 27.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
Expert Insight: The in-situ formation of LDA is critical. Pre-formed LDA solutions can degrade over time. Using a slight excess of the amine ensures all the n-BuLi is consumed, preventing side reactions with the starting material.
-
-
Directed ortho-Metalation:
-
Dissolve 2-bromo-5-methylpyridine (1.0 equivalent, e.g., 4.30 g, 25 mmol) in anhydrous THF (25 mL).
-
Add this solution dropwise to the LDA solution at -78 °C over 20 minutes.
-
A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 2 hours.
Expert Insight: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the lithiated intermediate and potential side reactions, such as rearrangement or reaction with the solvent.[5]
-
-
Carboxylation and Work-up:
-
In a separate beaker, place an excess of freshly crushed dry ice (approx. 50 g).
-
Carefully and slowly pour the reaction mixture from step 2 onto the dry ice with vigorous stirring. A large amount of CO2 gas will evolve.
-
Allow the mixture to warm to room temperature. The color should fade.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 3 M HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a white to off-white solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White to off-white solid |
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol [7] |
| ¹H NMR (400 MHz, DMSO-d6) | δ ~13.5 (s, 1H, COOH), 7.95 (d, 1H), 7.85 (d, 1H), 2.40 (s, 3H, CH3) |
| ¹³C NMR (101 MHz, DMSO-d6) | δ ~165, 150, 142, 140, 133, 125, 18 |
| Mass Spectrometry (ESI-) | m/z = 214.0, 216.0 [M-H]⁻ |
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Acid/Base Handling: Handle concentrated acids and bases with care in a fume hood.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete lithiation (moisture present). | Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Use fresh, high-quality reagents. |
| Inefficient carboxylation. | Use a large excess of freshly crushed, high-purity dry ice. Ensure good mixing as the reaction mixture is added. | |
| Complex Mixture of Products | Reaction temperature too high. | Maintain the temperature strictly at -78 °C during lithiation. |
| Presence of unreacted n-BuLi. | Ensure dropwise addition of n-BuLi and use a slight excess of diisopropylamine. | |
| Product Fails to Precipitate | Insufficient acidification. | Check the pH of the aqueous layer with pH paper and add more acid if necessary to reach pH 2-3. |
| Product is highly soluble in the aqueous phase. | Perform more extractions (4-5 times) or use a continuous liquid-liquid extractor. |
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Introduction: The Strategic Value of a Versatile Pyridine Building Block
An In-Depth Guide to the Application of 6-Bromo-3-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. This compound has emerged as a highly valuable scaffold, offering medicinal chemists a unique combination of structural features and reactive handles. Its pyridine core is a privileged heterocycle, frequently found in approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The molecule's utility is further enhanced by three critical functional groups: a carboxylic acid, a bromine atom, and a methyl group.
The carboxylic acid at the 2-position serves as a versatile anchor for derivatization, most commonly through amide bond formation, which is the most frequently utilized reaction in medicinal chemistry.[2][3] This group can also act as a bioisostere, mimicking other functionalities to optimize pharmacokinetic properties.[4] The bromine atom at the 6-position is a linchpin for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds with a vast array of partners.[5][6][7] Finally, the methyl group at the 3-position provides steric influence, which can be exploited to fine-tune binding selectivity, block metabolic soft spots, and improve compound potency. This guide provides detailed protocols and insights into leveraging the unique chemical reactivity of this compound for the synthesis of advanced drug candidates.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1211516-18-5 | [8][9] |
| Molecular Formula | C₇H₆BrNO₂ | [8][9] |
| Molecular Weight | 216.03 g/mol | [8][9] |
| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [9] |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 2.91 ± 0.32 (Predicted) | [9] |
| Storage | Sealed in dry, Room Temperature | [8][9] |
Core Synthetic Applications & Protocols
The true power of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at its two primary functional handles. The following sections detail field-proven protocols for its most critical transformations.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is a cornerstone of drug synthesis. The carboxylic acid moiety of the title compound must first be activated to facilitate coupling with a primary or secondary amine.[2] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, minimizing side reactions and racemization of chiral amines.[3]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change.
-
Causality Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards the activated species.
-
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide.
-
Caption: General workflow for HATU-mediated amide bond formation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl motifs common in kinase inhibitors and other drug classes.[10] The bromo-substituent on the pyridine ring is an excellent handle for this transformation.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the this compound derivative (1.0 eq), the desired aryl- or heteroaryl-boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Causality Note: The Pd(0) species is the active catalyst. It initiates the cycle by inserting into the carbon-bromine bond (oxidative addition). The choice of ligand (e.g., PPh₃) is crucial for stabilizing the palladium center and facilitating the subsequent steps.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can be performed using conventional heating with a condenser or in a sealed vessel using microwave irradiation for accelerated reaction times.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide. Reactions are typically complete within 2-16 hours (conventional heating) or 15-60 minutes (microwave).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography or preparative HPLC to obtain the desired coupled product.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Synthesis of Multi-Targeted Kinase Inhibitors
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[11] The structural features of this compound make it an ideal starting point for creating libraries of potential kinase inhibitors. The general strategy involves first forming a key amide bond with a hinge-binding fragment, followed by a Suzuki coupling to install a substituent that probes the solvent-exposed region of the ATP-binding pocket.
Hypothetical Synthetic Pathway
A common pharmacophore for kinase inhibitors involves an amine-substituted heterocycle that forms hydrogen bonds with the "hinge" region of the kinase. The subsequent Suzuki coupling allows for the exploration of structure-activity relationships (SAR).
| Step | Transformation | Purpose |
| 1 | Amide Coupling | Couple this compound with a hinge-binding amine (e.g., 3-aminopyrazole). |
| 2 | Suzuki Coupling | React the resulting bromo-amide with various aryl/heteroaryl boronic acids. |
| 3 | Screening | Test the final products for inhibitory activity against a panel of kinases. |
The introduction of different groups via the Suzuki reaction can dramatically alter the inhibitor's potency and selectivity. For example, halogenated substituents are known to enhance the potency of certain tyrosine kinase inhibitors.[12]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Application Notes & Protocols: 6-Bromo-3-methylpyridine-2-carboxylic acid in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-3-methylpyridine-2-carboxylic acid as a pivotal intermediate in pharmaceutical research and development. This versatile building block, featuring strategically positioned reactive sites—a carboxylic acid, a bromine atom, and a methyl group on a pyridine scaffold—offers significant opportunities for molecular elaboration. We present field-proven protocols for its synthesis and its application in two of the most fundamental transformations in medicinal chemistry: amide bond formation and Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility, making it a desirable feature for optimizing the pharmacokinetic properties of drug candidates. This compound (CAS: 1211516-18-5) is a particularly valuable derivative.[1][2] The carboxylic acid at the 2-position is primed for amide coupling, a cornerstone reaction in drug synthesis.[3][4] The bromine atom at the 6-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[5][6] This guide provides robust, validated protocols for leveraging this intermediate's full synthetic potential.
Physicochemical & Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1211516-18-5 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][7] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | General Supplier Data |
| Storage | Sealed in dry, Room Temperature | [1] |
| Predicted pKa | 2.91 ± 0.32 | [2] |
| Predicted Boiling Point | 362.2 ± 42.0 °C | [2] |
Spectroscopic Validation:
-
¹H NMR: Expect signals for the methyl protons, two aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect seven distinct carbon signals, including the characteristic downfield signal for the carboxylic carbon.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M] and [M+2] in an approximate 1:1 ratio.
Synthesis Protocol for this compound
A reliable route to the title compound involves a multi-step synthesis starting from commercially available 6-amino-2-methylpyridine.[8] This process involves diazotization followed by bromination and subsequent oxidation of the methyl group.
Workflow for Synthesis
Caption: Synthesis workflow from starting material to final product.
Step-by-Step Protocol
PART A: Synthesis of 6-Bromo-2-methylpyridine
-
Reagents & Setup: 6-amino-2-methylpyridine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask.
-
Diazotization: To a stirred solution of 6-amino-2-methylpyridine in aqueous HBr at 0-5 °C, add a solution of sodium nitrite in water dropwise.
-
Causality: The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.
-
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas will be observed.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-2-methylpyridine.
PART B: Oxidation to this compound
-
Reagents & Setup: 6-bromo-2-methylpyridine, potassium permanganate (KMnO₄) or another strong oxidant, water, sulfuric acid, sodium bisulfite.
-
Oxidation: Suspend the 6-bromo-2-methylpyridine in water and heat. Add KMnO₄ portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.[8]
-
Causality: The methyl group on the electron-deficient pyridine ring requires a strong oxidizing agent to be converted to a carboxylic acid. The reaction is highly exothermic and requires careful control of the addition rate.
-
-
Quenching & Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and filter off the manganese dioxide byproduct. Add sodium bisulfite to quench any excess permanganate.
-
Isolation: Carefully acidify the filtrate with sulfuric acid to a pH of 2-3. The desired carboxylic acid product will precipitate out of the solution.[8]
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to achieve high purity.
Application Protocol 1: Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide, a functional group present in over 25% of all pharmaceutical products.[4] The protocol below uses a standard coupling agent.
General Mechanism for Amide Coupling
Caption: Activation and coupling steps in amide bond formation.
Step-by-Step Protocol
-
Reagents & Setup: this compound, desired amine (1.1 eq.), HATU (1.1 eq.), Diisopropylethylamine (DIPEA, 2.0 eq.), anhydrous Dimethylformamide (DMF), magnetic stirrer, nitrogen atmosphere.
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by the amine, and finally the solid HATU.
-
Causality: The coupling reagent (HATU) activates the carboxylic acid by forming a highly reactive intermediate, which is susceptible to nucleophilic attack. The base (DIPEA) deprotonates the amine and neutralizes the acid formed during the reaction, driving the equilibrium towards product formation.[3][9]
-
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The C-Br bond provides a powerful handle for constructing new C-C bonds, a key strategy for increasing molecular complexity. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for this purpose.[5][10]
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocols: Leveraging 6-Bromo-3-methylpyridine-2-carboxylic Acid for the Synthesis of Novel Enzyme Inhibitors
Abstract
The pyridine carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-3-methylpyridine-2-carboxylic acid as a versatile starting material for the synthesis of potential enzyme inhibitors. We detail modular synthetic protocols, focusing on palladium-catalyzed cross-coupling reactions at the C6-position and amide bond formation at the C2-carboxylic acid. This guide emphasizes the rationale behind methodological choices, provides step-by-step experimental procedures, and includes a general protocol for evaluating the biological activity of the synthesized compounds.
The Strategic Advantage of the Scaffold
This compound is not merely a starting material; it is a strategically designed scaffold for library synthesis and lead optimization. Its utility is rooted in three key features:
-
Bioisosteric Potential: The pyridine carboxylic acid core can act as a bioisostere for other aromatic acid moieties, such as benzoic acid.[3][4] This allows chemists to replace a known pharmacophore group to modulate physicochemical properties like solubility, pKa, and metabolic stability, potentially improving drug-like characteristics without sacrificing binding affinity.[5]
-
Orthogonal Functional Handles: The scaffold possesses two distinct and chemically addressable functional groups. The C-Br bond at the 6-position is highly susceptible to palladium-catalyzed oxidative addition, making it an ideal site for introducing diverse substituents via cross-coupling reactions.[6][7] Concurrently, the C2-carboxylic acid provides a robust handle for amide bond formation, allowing for the exploration of interactions with different sub-pockets of an enzyme's active site.
-
Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen atom enhances the reactivity of the C-Br bond, facilitating efficient cross-coupling reactions under milder conditions compared to their carbocyclic analogues.[7]
Synthetic Strategies and Protocols
The modular nature of the scaffold allows for a divergent synthetic approach. New chemical entities can be generated by modifying the C6-position, the C2-position, or both in a sequential manner.
Workflow for Scaffold Modification
The following diagram illustrates the two primary, independent pathways for functionalizing the this compound core.
Caption: Divergent synthetic routes from the core scaffold.
Protocol: C6-Arylation via Suzuki-Miyaura Coupling
This protocol describes the formation of a carbon-carbon bond at the C6-position, a key transformation for creating biaryl structures often found in kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance and generally high yields.[6] The use of a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical for promoting the oxidative addition step and ensuring efficient catalytic turnover.[6] Potassium phosphate is a common base that is effective and generally does not interfere with other functional groups.[6] A dioxane/water solvent system is used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-methylpyridine-2-carboxylic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 90 | 12 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | 80 | 18 | 75-88 |
| Table adapted from general procedures for substituted bromopyridines.[6] |
Protocol: C2-Amidation via HATU Coupling
This protocol describes the formation of an amide bond, a critical linkage in many protease and protein-protein interaction inhibitors.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). It works by activating the carboxylic acid to form a highly reactive acyl-intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to abstract the acidic proton from the carboxylic acid and the protonated amine.
Materials:
-
This compound (or its C6-modified derivative) (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Dissolve the carboxylic acid starting material in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted reagents and DIPEA salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Integrated Synthesis & Biological Evaluation
A powerful application of this methodology is the sequential combination of protocols to rapidly build molecular complexity.
Integrated Workflow: A Case Study
This workflow demonstrates the synthesis of a hypothetical, drug-like molecule by first performing a Suzuki coupling followed by an amide coupling.
Caption: Sequential synthesis of an inhibitor candidate.
Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for assessing the inhibitory potency of the newly synthesized compounds against a target enzyme. This example assumes a generic kinase assay with a fluorescent readout.
Principle: The assay measures the activity of a target enzyme in the presence of varying concentrations of the synthesized inhibitor. The concentration at which the inhibitor reduces enzyme activity by 50% is determined as the IC₅₀ value, a key metric of potency.
Materials:
-
Target enzyme (e.g., a protein kinase)
-
Enzyme substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT)
-
Synthesized inhibitor compounds, dissolved in DMSO to create stock solutions
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates (white, opaque for luminescence)
-
Multichannel pipette or automated liquid handler
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Enzyme Addition: Prepare a solution of the target enzyme in assay buffer and dispense it into all wells except the negative controls.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product formed (e.g., ADP).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer).
-
Data Analysis:
-
Normalize the data using the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
| Inhibitor Conc. (µM) | Raw Signal | % Inhibition |
| 100 | 150 | 98.5 |
| 33.3 | 180 | 98.2 |
| 11.1 | 500 | 95.0 |
| 3.7 | 2500 | 75.0 |
| 1.2 | 5500 | 45.0 |
| 0.4 | 8000 | 20.0 |
| ... | ... | ... |
| 0 (Control) | 10000 | 0 |
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protocol for esterification of 6-Bromo-3-methylpyridine-2-carboxylic acid
An Application Guide to the Esterification of 6-Bromo-3-methylpyridine-2-carboxylic acid
Introduction: The Strategic Importance of Pyridine Carboxylate Esters
Substituted pyridine rings are privileged scaffolds in modern drug discovery, appearing in numerous blockbuster pharmaceuticals. The molecule this compound is a versatile building block, where the carboxylic acid moiety serves as a handle for molecular elaboration. Its corresponding esters are critical intermediates for generating derivatives with tailored pharmacokinetic and pharmacodynamic properties. The ester functionality can act as a bioisostere for a carboxylic acid, improve cell permeability, or serve as a key reactive site for further synthetic transformations, such as in the synthesis of amides or in cross-coupling reactions. This document provides a detailed protocol and scientific rationale for the efficient esterification of this important heterocyclic substrate.
Method Selection: Navigating the Challenges of a Substituted Pyridine
The esterification of this compound is not trivial. Several factors must be considered to select an optimal synthetic strategy:
-
Steric Hindrance: The presence of a methyl group at the 3-position and a bromine atom at the 6-position creates a sterically congested environment around the carboxylic acid at the 2-position. This can significantly slow down or inhibit standard esterification reactions.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom can influence the reactivity of the carboxyl group.
-
Acid/Base Sensitivity: The pyridine nitrogen is basic and can be protonated under strongly acidic conditions, potentially complicating reactions like the classic Fischer esterification. The bromo-substituent may also be sensitive to harsh reaction conditions.
Considering these challenges, three common esterification methods are evaluated:
-
Fischer-Speier Esterification: This method involves heating the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄)[1][2][3][4]. While simple and cost-effective for many substrates, the requisite harsh conditions (high temperatures and strong acid) are often incompatible with sensitive or sterically hindered molecules[5][6]. For pyridine carboxylic acids, the pyridine nitrogen can be protonated, and side reactions may occur[7].
-
Mitsunobu Reaction: This powerful reaction converts primary and secondary alcohols into esters under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD)[8][9][10]. It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis[10][11]. However, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification[9].
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP)[12][13][14]. It is renowned for its mild reaction conditions (typically room temperature) and its effectiveness with sterically demanding substrates and those containing acid-labile functional groups[6][13][15]. This makes it an exceptionally well-suited choice for the target substrate.
Mechanism of the Steglich Esterification
The success of the Steglich esterification hinges on a unique catalytic cycle that activates the carboxylic acid under neutral conditions, overcoming the low reactivity of hindered substrates.[15]
Caption: Catalytic cycle of the Steglich Esterification.
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][15]
-
Interception by DMAP: DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate. This crucial step outcompetes a slow, irreversible intramolecular rearrangement that would otherwise form an unreactive N-acylurea byproduct.[13][15]
-
Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate.[15]
-
Nucleophilic Attack and Product Formation: The alcohol then attacks the N-acylpyridinium intermediate, forming the desired ester, the insoluble dicyclohexylurea (DCU) byproduct, and regenerating the DMAP catalyst.[15]
Experimental Protocol: Steglich Esterification
This protocol provides a general method for the esterification of this compound with a primary or secondary alcohol.
Materials and Reagents
| Reagent / Material | Abbreviation | Grade | Supplier Example | Notes |
| This compound | - | >97% | Sigma-Aldrich | Starting material (1.0 eq). |
| Alcohol (e.g., Ethanol, Isopropanol) | R'-OH | Anhydrous | Fisher Scientific | Nucleophile (1.2-1.5 eq). Must be dry. |
| N,N'-Dicyclohexylcarbodiimide | DCC | >99% | Acros Organics | Coupling agent (1.1 eq). Moisture sensitive. |
| 4-Dimethylaminopyridine | DMAP | >99% | Alfa Aesar | Catalyst (0.1 eq). |
| Dichloromethane | DCM | Anhydrous | VWR | Reaction solvent. Must be dry. |
| Hydrochloric Acid, 1M aqueous | HCl (aq) | Reagent Grade | - | For aqueous work-up. |
| Sodium Bicarbonate, saturated aqueous | NaHCO₃ (aq) | Reagent Grade | - | For aqueous work-up. |
| Brine, saturated aqueous | NaCl (aq) | Reagent Grade | - | For aqueous work-up. |
| Magnesium Sulfate or Sodium Sulfate, anhydrous | MgSO₄ / Na₂SO₄ | Reagent Grade | - | Drying agent. |
| Round-bottom flask, magnetic stirrer, inert gas supply | - | Standard Lab Grade | - | Standard reaction setup. |
Step-by-Step Methodology
Caption: Experimental workflow for Steglich esterification.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).[15]
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of approximately 0.1-0.2 M. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DCC Addition: Add DCC (1.1 eq) to the cooled solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[16]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (aq) (to remove residual DMAP and any unreacted DCC byproducts), saturated NaHCO₃ (aq) (to neutralize any remaining acid), and finally with brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls, ensure all reagents and the solvent were scrupulously dried. Water will consume the DCC and the activated intermediates.
-
N-Acylurea Formation: If a significant amount of the N-acylurea byproduct is observed, it suggests the DMAP-catalyzed pathway is being inhibited. Ensure the DMAP is of high purity and that the stoichiometry is correct. The formation of this side product is generally slow but can become competitive if the main reaction is sluggish.[13]
-
DCU Removal: DCU is sparingly soluble in many organic solvents, but some may remain in the filtrate. A second filtration after the acidic wash or before concentration may be necessary to remove additional precipitated DCU.[16]
-
Alternative Coupling Agents: If issues with DCU solubility persist, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. The resulting urea byproduct is water-soluble and easily removed during the aqueous work-up.[5][17]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. fiveable.me [fiveable.me]
Functionalization of the pyridine ring in 6-Bromo-3-methylpyridine-2-carboxylic acid
An Application Guide to the Strategic Functionalization of 6-Bromo-3-methylpyridine-2-carboxylic acid
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features: a pyridine core, which is a common motif in numerous pharmaceuticals; a bromine atom at the 6-position, serving as a versatile handle for cross-coupling reactions; a carboxylic acid at the 2-position, providing a point for amide bond formation or modulation of physicochemical properties; and a methyl group at the 3-position, which influences the electronic properties and steric environment of the ring.
The strategic functionalization of the C6-position is paramount for library synthesis and the development of novel molecular entities. The pyridine nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the ring positions, particularly the ortho (C2, C6) and para (C4) positions, making them susceptible to certain transformations. This guide provides a detailed overview of the primary synthetic strategies for modifying the pyridine ring of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the critical role of protecting group strategies to ensure successful outcomes.
PART 1: The Critical Role of the Carboxylic Acid Moiety & Protecting Group Strategy
The presence of a free carboxylic acid presents a significant challenge in many transition-metal-catalyzed reactions. Its acidic proton can interfere with basic reagents, and the carboxylate can potentially coordinate to the metal center, inhibiting catalysis. Therefore, a common and often necessary strategy is to protect the carboxylic acid, typically as an ester, before proceeding with the functionalization of the C6-bromo position. This two-step sequence—protection followed by deprotection—adds to the overall synthesis but drastically improves the reliability and yield of the core transformation.
Protocol 1: Esterification of this compound
This protocol describes a standard Fischer esterification to form the methyl ester.
Justification: Converting the carboxylic acid to a methyl ester masks the acidic proton and prevents the carboxylate from interfering with the palladium catalyst. Methyl esters are generally stable to the basic conditions of many cross-coupling reactions and can be readily cleaved post-functionalization.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully dilute the residue with ethyl acetate and slowly add saturated sodium bicarbonate solution to neutralize the excess acid (Caution: CO₂ evolution).
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl 6-bromo-3-methylpyridine-2-carboxylate, which can often be used without further purification.
Protocol 2: Saponification (Deprotection) of the Methyl Ester
Justification: This standard saponification protocol efficiently cleaves the ester to regenerate the carboxylic acid after the desired functionalization at the C6-position has been achieved.
Materials:
-
Substituted methyl 3-methylpyridine-2-carboxylate derivative
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M aqueous)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC/LC-MS.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.
-
The product carboxylic acid will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts and concentrate to yield the final product.
Caption: General workflow for functionalizing this compound.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-N bond formation. The C6-bromo position of our scaffold is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Insight: The catalytic cycle generally involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-methylpyridine-2-carboxylate
Materials:
-
Methyl 6-bromo-3-methylpyridine-2-carboxylate (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O)
Procedure:
-
To a reaction vessel, add the methyl 6-bromo-3-methylpyridine-2-carboxylate, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to obtain the 6-aryl-3-methylpyridine-2-carboxylate ester.
| Parameter | Typical Conditions for Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Yield | 60 - 95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insight: The reaction is thought to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by coordination to Cu(I) to form the crucial copper-acetylide intermediate.
Protocol 4: Sonogashira Coupling of Methyl 6-bromo-3-methylpyridine-2-carboxylate
Materials:
-
Methyl 6-bromo-3-methylpyridine-2-carboxylate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add the methyl 6-bromo-3-methylpyridine-2-carboxylate, palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high efficiency and broad substrate scope.
Mechanistic Insight: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The use of bulky, electron-rich phosphine ligands facilitates the crucial reductive elimination step.
Protocol 5: Buchwald-Hartwig Amination of Methyl 6-bromo-3-methylpyridine-2-carboxylate
Materials:
-
Methyl 6-bromo-3-methylpyridine-2-carboxylate (1.0 eq)
-
Primary or secondary amine (1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a flow of inert gas, charge a reaction vessel with the base.
-
Add the palladium pre-catalyst and the phosphine ligand.
-
Add the methyl 6-bromo-3-methylpyridine-2-carboxylate and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C for 6-24 hours, with stirring. Monitor by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and quench carefully with water.
-
Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand (XantPhos, BINAP, etc.) |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
| Yield | 50 - 90% |
PART 3: Nucleophilic Aromatic Substitution (SₙAr)
While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SₙAr) can be a viable, metal-free alternative under certain conditions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C6 position (ortho to the nitrogen) towards attack by strong nucleophiles, allowing for the displacement of the bromide leaving group.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the bromide ion.
This pathway is most effective with strong nucleophiles such as alkoxides, thiophenoxides, or secondary amines, and may require elevated temperatures to proceed at a reasonable rate.
Conclusion
The functionalization of this compound offers a gateway to a diverse range of complex molecules. While the presence of the carboxylic acid necessitates careful planning, a robust protection-deprotection strategy enables the use of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile protocols for installing aryl, alkynyl, and amino substituents, respectively, at the C6-position. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively leverage this valuable scaffold to accelerate discovery in drug development and materials science.
Application Notes and Protocols: Unlocking the Therapeutic Potential of 6-Bromo-3-methylpyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to exploring the biological activities of compounds derived from the versatile scaffold, 6-Bromo-3-methylpyridine-2-carboxylic acid. This document outlines the scientific rationale, key biological activities, and detailed protocols for the synthesis and evaluation of these promising compounds.
I. Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acid isomers and their derivatives have long been a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] The pyridine ring, an electron-deficient aromatic system, facilitates crucial interactions with biological targets through π-π stacking and hydrogen bonding.[2] The carboxylic acid group adds polarity and can coordinate with metal ions, a key feature in enzyme inhibition.[2] The strategic placement of substituents, such as a bromine atom and a methyl group on the pyridine ring, provides a powerful tool for fine-tuning the pharmacological properties of the resulting molecules.[2]
The subject of this guide, this compound, is a particularly valuable starting material. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the creation of diverse chemical libraries for drug discovery.[3][4] The methyl group at the 3-position can influence the molecule's conformation and interaction with its biological target. This guide will delve into the significant biological activities associated with derivatives of this scaffold, including their antimicrobial, antitumor, and enzyme-inhibiting properties.
II. Key Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several key therapeutic areas:
-
Antimicrobial Activity: Pyridine-based compounds have a well-established history as antimicrobial agents.[2][5][6][7][8] Their mechanisms of action often involve the chelation of metal ions that are crucial for the function of bacterial enzymes.[6][7] This can disrupt essential bacterial processes and even restore the efficacy of existing antibiotics by inhibiting resistance enzymes like metallo-β-lactamases.[6]
-
Antitumor Activity: A growing body of research highlights the anticancer potential of pyridine carboxylic acid derivatives.[2][9][10][11] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation.[9][10]
-
Enzyme Inhibition: The ability to inhibit specific enzymes is a hallmark of many successful drugs. Compounds derived from this scaffold have been identified as potent inhibitors of various enzymes, including Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms, and α-glucosidase, a target for type 2 diabetes treatment.[1][12][13]
III. Synthesis of Bioactive Derivatives: A General Protocol
The following is a generalized protocol for the synthesis of amide derivatives from this compound, a common strategy for creating libraries of bioactive compounds.
Protocol 1: Synthesis of N-substituted Amides of this compound
Objective: To synthesize a library of amide derivatives for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A variety of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified amide derivatives using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
IV. Protocols for Biological Evaluation
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin solution (for viability testing)
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial/fungal cultures overnight.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the diluted compounds.
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
For a more quantitative assessment, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Table 1: Representative Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | 16 | 32 |
| Derivative 2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Protocol 3: In Vitro Cytotoxicity Assay against Cancer Cell Lines
Objective: To evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines and determine their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Synthesized compounds dissolved in DMSO
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., NIH3T3, for selectivity assessment)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution[10]
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Table 2: Representative Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index (NIH3T3/MCF-7) |
| Derivative 3 | 5.2 | 7.8 | >50 | >9.6 |
| Derivative 4 | 12.5 | 15.1 | >100 | >8.0 |
| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |
Diagram 2: Cytotoxicity Evaluation Workflow
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Bromo-3-methylpicolinic acid [myskinrecipes.com]
- 5. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on pyridonecarboxylic acids. III. Synthesis and antibacterial activity evaluation of 1,8-disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2- a]quinoline-3-carboxylic acid derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 10. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-3-methylpyridine-2-carboxylic acid in Advanced Materials Science
Introduction: 6-Bromo-3-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative that has garnered significant interest as a versatile building block in the field of materials science. Its unique structural features—a pyridine ring for metal coordination, a carboxylic acid group for forming robust linkages, and bromine and methyl substituents for fine-tuning electronic and steric properties—make it an exemplary ligand for the design of sophisticated functional materials. The pyridine nitrogen and the carboxylate oxygen atoms act as a powerful bidentate chelating pair, readily forming stable five-membered rings with a wide array of metal ions.[1] This coordination flexibility is central to its application in creating materials with tailored optical, electronic, and structural properties.
This guide provides an in-depth exploration of the application of this compound in two key areas: the synthesis of emissive metal complexes for optoelectronics and the construction of Metal-Organic Frameworks (MOFs) for porous material applications. The protocols detailed herein are designed to be self-validating, incorporating essential characterization steps to ensure the successful synthesis and integrity of the target materials.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 1211516-18-5 | [2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Predicted Boiling Point | 362.2 ± 42.0 °C | [2] |
| Predicted Density | 1.692 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Application Area 1: Emissive Metal Complexes for Optoelectronic Devices
The development of emissive materials is crucial for technologies such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors. Pyridine-based ligands are instrumental in creating coordination complexes with exceptional electronic and optical properties.[4] this compound serves as an ideal ligand for synthesizing such complexes. The choice of the central metal ion (e.g., Zn(II), Cu(II), Ru(II)) and the electronic tuning afforded by the bromo- and methyl-substituents allow for the rational design of luminophores. These complexes can harvest triplet excited states, leading to a significant enhancement in emission efficiency compared to purely organic molecules, a critical factor for high-performance optoelectronic devices.[4]
The bromo-substituent, in particular, can introduce a "heavy-atom effect," which promotes intersystem crossing and can enhance phosphorescence, a desirable trait for efficient OLED emitters.
Conceptual Workflow for Synthesis of an Emissive Metal Complex
Caption: Workflow for synthesizing and characterizing an emissive metal complex.
Protocol 1: Synthesis of a Bis(6-bromo-3-methylpicolinato)zinc(II) Complex
This protocol describes a representative synthesis using Zinc(II), a cheap and biocompatible d-block metal often used in emissive materials.[4]
A. Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Purpose |
| This compound | C₇H₆BrNO₂ | 216.03 | 432 mg (2.0 mmol) | Ligand |
| Zinc(II) Acetate Dihydrate | Zn(OAc)₂·2H₂O | 219.51 | 220 mg (1.0 mmol) | Metal Source |
| Methanol | CH₃OH | 32.04 | 50 mL | Solvent |
| Triethylamine | (C₂H₅)₃N | 101.19 | ~0.3 mL (2.1 mmol) | Base (Deprotonation) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 20 mL | Washing Agent |
B. Step-by-Step Methodology
-
Ligand Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 432 mg (2.0 mmol) of this compound in 25 mL of methanol.
-
Deprotonation: Add triethylamine dropwise (~0.3 mL) to the suspension while stirring. The ligand should fully dissolve upon deprotonation of the carboxylic acid, resulting in a clear solution. Causality: The carboxylate form of the ligand is required for coordination to the metal center.
-
Metal Salt Dissolution: In a separate beaker, dissolve 220 mg (1.0 mmol) of Zinc(II) acetate dihydrate in 25 mL of methanol. Gentle warming may be applied if necessary.
-
Complexation: Slowly add the zinc acetate solution to the ligand solution under constant stirring. A white precipitate may begin to form immediately.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) for 4 hours. Causality: Heating ensures the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation: Remove the flask from heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the solid sequentially with 10 mL of cold methanol and 10 mL of diethyl ether. Causality: Washing removes unreacted starting materials and triethylammonium acetate byproduct. Diethyl ether is used to displace the methanol and facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
C. Validation and Characterization
-
FT-IR Spectroscopy: Confirm coordination by observing the shift in the C=O stretching frequency. The carboxylic acid C=O stretch (typically ~1700 cm⁻¹) of the free ligand will disappear and be replaced by asymmetric (~1600-1620 cm⁻¹) and symmetric (~1380-1400 cm⁻¹) carboxylate stretches in the complex.
-
Photophysical Analysis: Dissolve a small amount of the complex in a suitable solvent (e.g., dichloromethane) to measure its UV-Vis absorption and photoluminescence emission spectra. This will reveal the electronic transitions and emissive properties of the synthesized material.[4]
Application Area 2: Metal-Organic Frameworks (MOFs)
MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[5][6] Their vast internal surface areas and tunable pore environments make them ideal candidates for applications in gas storage, chemical separations, and catalysis.[5][6] this compound is an excellent candidate for a MOF linker due to its rigid structure and well-defined coordination sites, which can lead to the formation of stable, porous networks.[5]
Conceptual Diagram of MOF Assembly
Caption: Conceptual 2D MOF structure with metal nodes (M) and organic linkers.
Protocol 2: Solvothermal Synthesis of a Potential MOF
This protocol outlines a general solvothermal method, a common technique for producing high-quality MOF crystals.
A. Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Purpose |
| This compound | C₇H₆BrNO₂ | 216.03 | 54 mg (0.25 mmol) | Organic Linker |
| Copper(II) Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | 241.60 | 60 mg (0.25 mmol) | Metal Node Source |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | Solvent |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | Solvent / Modulator |
B. Step-by-Step Methodology
-
Precursor Solution: In a 20 mL glass vial, combine 54 mg (0.25 mmol) of this compound and 60 mg (0.25 mmol) of Copper(II) nitrate trihydrate.
-
Solvent Addition: Add a 1:1 mixture of DMF and Ethanol (5 mL of each) to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure all solids are fully dissolved and the solution is homogeneous. Causality: A homogeneous precursor solution is critical for the growth of uniform, high-quality crystals.
-
Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in a programmable oven to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool slowly to room temperature over 24 hours. Causality: The high temperature and pressure of the solvothermal method facilitate the formation of the thermodynamically stable crystalline MOF structure. Slow cooling promotes the growth of larger, well-defined crystals.
-
Isolation: Carefully open the autoclave and collect the crystalline product (often blue or green for copper-based MOFs) by decanting the mother liquor.
-
Solvent Exchange: Wash the crystals by immersing them in 10 mL of fresh DMF for 24 hours. Repeat this process three times. Following the DMF washes, immerse the crystals in 10 mL of a volatile solvent like acetone for another 24 hours. Causality: This crucial step removes unreacted precursors and high-boiling DMF from the pores of the MOF, which is necessary to "activate" the material and make the internal surface area accessible.
-
Drying & Activation: Decant the acetone and dry the sample under high vacuum at a slightly elevated temperature (e.g., 80-100°C) for 12 hours to completely remove residual solvent from the pores.
C. Validation and Characterization
-
Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the formation of a crystalline MOF. The resulting diffraction pattern serves as a fingerprint for the new material and can be used to solve its crystal structure.
-
Brunauer-Emmett-Teller (BET) Analysis: A nitrogen gas sorption isotherm is measured at 77 K to determine the specific surface area and pore volume of the activated MOF, confirming its porosity.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and confirm the temperature at which the framework begins to decompose.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromopyridines
Welcome to the technical support center dedicated to overcoming the unique challenges of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their mechanistic understanding of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with bromopyridines in Suzuki couplings.
Q1: Why are my Suzuki coupling reactions with bromopyridines consistently giving low yields?
Low yields with bromopyridine substrates are a frequent challenge and can stem from several factors. The primary reason is often related to the pyridine nitrogen atom, which can coordinate to the palladium catalyst, forming inactive or less active species.[1] This is particularly problematic with 2-bromopyridines. Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition step, often the rate-determining step, less efficient compared to other aryl bromides.[2]
Q2: Is there a "universal" catalyst and ligand system that works for all bromopyridines?
Unfortunately, there is no single set of conditions that is optimal for all Suzuki reactions.[3] The ideal catalyst and ligand combination is highly dependent on the specific bromopyridine isomer (2-, 3-, or 4-bromo) and the nature of the boronic acid or ester coupling partner. However, systems based on bulky, electron-rich phosphine ligands are generally a good starting point as they can mitigate catalyst inhibition by the pyridine nitrogen and promote the key steps of the catalytic cycle.[3][4]
Q3: Can I run Suzuki couplings with bromopyridines open to the air?
It is strongly discouraged to perform these reactions open to the air. Oxygen can lead to the deactivation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid partner, which consumes starting material and complicates purification.[1][3] For reproducible and high-yielding results, it is critical to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[3]
Q4: My boronic acid seems to be decomposing during the reaction. What can I do?
This is a common side reaction known as protodeboronation, where the C-B bond is cleaved, especially under aqueous basic conditions.[1][3][5] To minimize this, you can:
-
Use anhydrous solvents where possible.
-
Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which are less prone to this decomposition pathway.[1][3]
-
Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for some loss.[3]
-
Keep reaction times as short as is feasible by monitoring the reaction progress.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a problem-oriented approach to specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation with Unreacted Starting Materials
If you observe primarily unreacted bromopyridine and boronic acid, the issue likely lies with the catalytic cycle's initiation or key steps.
Potential Cause 1: Inefficient Oxidative Addition
The C-Br bond of some bromopyridines can be less reactive, leading to a slow oxidative addition step.[2]
-
Solution:
-
Increase Temperature: Cautiously increasing the reaction temperature in increments of 10-20 °C can significantly enhance the rate of oxidative addition. Typical temperatures range from 80-110 °C.[1]
-
Screen Ligands: Switch to more electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and facilitate the oxidative addition process.[3][6] Good candidates to screen include SPhos, XPhos, and P(t-Bu)₃.[3][7]
-
Potential Cause 2: Catalyst Inhibition/Deactivation
The pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.[1]
-
Solution:
-
Use Bulky Ligands: Ligands with significant steric bulk, like SPhos or RuPhos, can create a "pocket" around the palladium center, sterically hindering the pyridine nitrogen from coordinating.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and improve yields for particularly challenging substrates.[3]
-
Potential Cause 3: Suboptimal Base
The base plays a critical role in activating the boronic acid for the transmetalation step.[8] An inappropriate base may be too weak or have poor solubility in the reaction medium.
-
Solution:
-
Screen Bases: The choice of base is crucial and often substrate-dependent. A screen of common bases is recommended. Potassium phosphate (K₃PO₄) is often effective, along with carbonates like Cs₂CO₃ and K₂CO₃.[3][8]
-
Consider Solvent and Solubility: Ensure the chosen base has some solubility in the solvent system. For inorganic bases, a mixed solvent system, such as 1,4-dioxane/water or toluene/water, is standard as water helps to dissolve the base.[3]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products alongside your desired compound indicates that competing reaction pathways are occurring.
Potential Cause 1: Homocoupling of Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[5]
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst are essential.[3]
-
Use a Pd(0) Source: Pre-catalysts like Pd(PPh₃)₄ are already in the active Pd(0) state. Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction step that can sometimes be a source of side reactions, including homocoupling.[5]
-
Potential Cause 2: Dehalogenation of the Bromopyridine
Observing the corresponding pyridine (where the bromine has been replaced by a hydrogen) is a result of a dehalogenation side reaction. This can be caused by trace palladium hydride species.[5]
-
Solution:
-
Screen Bases and Solvents: The choice of base and solvent can influence the formation of palladium hydrides. Experimenting with different combinations can help mitigate this issue.[5]
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions use water, if dehalogenation is a significant problem, switching to a strictly anhydrous system with a soluble organic base might be beneficial.
-
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for efficient optimization.
The Suzuki Coupling Catalytic Cycle
References
Technical Support Center: Synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid (CAS 1211516-18-5)[1][2]. This valuable heterocyclic building block presents unique synthetic challenges that require careful consideration of reaction mechanisms, reagent choice, and safety protocols. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via several distinct pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. Below are two of the most common and logical strategies, each with its own set of challenges.
-
Route A: Directed ortho-Metalation (DoM) of 6-Bromo-3-methylpyridine. This is a powerful strategy for C-H functionalization. The pyridine nitrogen atom directs a strong, non-nucleophilic base to deprotonate the adjacent C2 position, creating a nucleophilic organometallic intermediate that can be trapped with carbon dioxide.
-
Route B: Oxidation of 6-Bromo-2,3-dimethylpyridine. This classical approach relies on the oxidation of a methyl group at the C2 position to a carboxylic acid. The success of this route hinges on the selective oxidation of the C2-methyl group over the C3-methyl group and requires careful control of potent oxidizing agents.
Workflow of Synthetic Strategies
dot digraph "Synthetic_Routes" { graph [fontname="Arial", label="Figure 1. Primary Synthetic Routes", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes for Route A SM_A [label="6-Bromo-3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Inter_A [label="2-Lithio-6-bromo-\n3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-Bromo-3-methylpyridine-\n2-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Route B SM_B [label="6-Bromo-2,3-dimethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges for Route A SM_A -> Inter_A [label=" 1) LDA or LTMP\n 2) THF, -78 °C", color="#4285F4"]; Inter_A -> Product [label=" 1) CO₂ (s)\n 2) H₃O⁺ quench", color="#4285F4"];
// Edges for Route B SM_B -> Product [label=" KMnO₄ or other oxidant\n H₂O, Heat", color="#EA4335"];
// Route Labels {rank=same; SM_A; SM_B;} RouteA_label [label="Route A: Directed ortho-Metalation", shape=plaintext, fontcolor="#4285F4"]; RouteB_label [label="Route B: Oxidation", shape=plaintext, fontcolor="#EA4335"]; SM_A -> RouteA_label [style=invis, len=0.5]; SM_B -> RouteB_label [style=invis, len=0.5]; } enddot Caption: Figure 1. Primary Synthetic Routes
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Route A: Directed ortho-Metalation (DoM) Pathway
Question 1: My lithiation of 6-bromo-3-methylpyridine is giving very low yields or seems to not be working at all. What are the likely causes?
Answer: This is a common issue in organolithium chemistry and almost always points to one of three areas:
-
Insufficiently Anhydrous Conditions: Lithium bases like LDA (Lithium diisopropylamide) are extremely sensitive to moisture. Any trace of water in your solvent (THF), glassware, or nitrogen/argon atmosphere will quench the base, preventing deprotonation.
-
Troubleshooting: Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry inert gas. Use high-purity, dry inert gas for the reaction atmosphere.
-
-
Inactive Base: LDA is typically prepared in situ or used from a commercial source. If the commercial solution is old or has been handled improperly, its molarity may be significantly lower than stated.
-
Troubleshooting: Titrate your LDA solution before use (e.g., with menthol and a colorimetric indicator) to determine its active concentration. If preparing in situ from diisopropylamine and n-BuLi, ensure the n-BuLi itself is of known molarity.
-
-
Incorrect Temperature: The formation of the lithiated intermediate is highly temperature-dependent. The reaction should be maintained at -78 °C (a dry ice/acetone bath). If the temperature rises, the lithiated intermediate can become unstable, leading to side reactions or decomposition.
Question 2: I'm observing significant amounts of 3-methylpyridine (debromination) and/or other unexpected isomers in my crude product. How can I prevent this?
Answer: This strongly suggests that you are experiencing halogen-metal exchange , a known side reaction when using alkyllithium reagents like n-BuLi with aryl bromides.
-
Causality: n-Butyllithium can react at two positions: it can act as a base to deprotonate the C2 position (the desired DoM pathway), or it can act as a nucleophile and exchange with the bromine atom at the C6 position. This halogen-metal exchange is often faster than deprotonation, especially at temperatures above -78 °C. The resulting 6-lithio species, upon aqueous workup, will simply be protonated to give 3-methylpyridine.
-
Solution: The standard solution is to use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the reagent of choice here. Its bulkiness makes it a poor nucleophile, strongly favoring the kinetic deprotonation at the C2 position directed by the pyridine nitrogen.[3] Using lithium tetramethylpiperidide (LTMP) is another excellent, albeit more expensive, alternative.
| Parameter | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Primary Reactivity | Strong Base & Nucleophile | Strong, Sterically Hindered Base |
| Primary Side Reaction | Halogen-Metal Exchange | Potential for incomplete reaction if stoichiometry is off |
| Optimal Temperature | < -90 °C to minimize exchange | -78 °C |
| Recommendation | Not Recommended for this substrate | Highly Recommended |
Question 3: The carboxylation step with CO₂ seems inefficient, and I recover a lot of my starting material (after workup). What are the common pitfalls?
Answer: Introducing CO₂ correctly is critical for a successful reaction.
-
CO₂ Source and Quality: Use high-quality, freshly crushed dry ice. Do not use old dry ice that has accumulated significant amounts of water ice from atmospheric condensation. The water will instantly quench your lithiated intermediate.
-
Quenching Procedure: The method of addition matters.
-
Sub-optimal Method: Pouring the reaction mixture onto dry ice. This can cause localized warming and introduces the lithiated species to a large, condensing surface of atmospheric moisture.
-
Recommended Method: Add crushed, solid dry ice directly to the cold (-78 °C) reaction vessel in one portion with vigorous stirring. Alternatively, transfer the cold reaction solution via cannula into a separate flask containing an excess of crushed dry ice suspended in dry THF. This ensures the lithiated species always encounters an excess of CO₂ in an anhydrous environment.
-
-
Insufficient CO₂: Ensure you use a significant excess of dry ice (at least 5-10 molar equivalents) to drive the reaction to completion.
Route B: Oxidation Pathway
Question 4: CRITICAL SAFETY ALERT: My oxidation reaction with potassium permanganate (KMnO₄) is extremely exothermic and difficult to control. Is this normal?
Answer: Yes, and this is a critical safety hazard. The oxidation of methylpyridines with strong oxidants like KMnO₄ is highly exothermic and can lead to a violent, runaway reaction if not properly controlled. A user-reported incident with the closely related 2-bromo-5-methylpyridine and KMnO₄ noted that "immiscible reagents mixing at 80°C caused a violent reaction."[4]
-
Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature rigorously using an ice bath. A patent for a similar oxidation of 6-bromo-2-methylpyridine specifies heating to 60 °C before adding the oxidant.[5] This must be done with extreme caution.
-
Portion-wise Addition: NEVER add the full amount of KMnO₄ at once. Add the solid oxidant in very small portions over a prolonged period, allowing the heat from the exotherm to dissipate between additions.
-
Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where the oxidant concentration can build up.
-
Appropriate Scale and Equipment: Perform initial trials on a very small scale. Ensure the reaction vessel is equipped with a cooling bath and is not sealed.
-
Question 5: The oxidation is incomplete, and I recover a large amount of starting material, or I'm seeing byproducts from over-oxidation. How can I improve the yield?
Answer: This is a balance of reaction time, temperature, and stoichiometry.
-
Incomplete Reaction: This suggests insufficient oxidant or too low a temperature/short a reaction time. A patent procedure for a related substrate uses approximately 2.5 molar equivalents of KMnO₄ and a reaction time of 6 hours after addition is complete.[5] You can monitor the reaction progress by TLC. The disappearance of the purple permanganate color is also an indicator, though not always definitive.
-
Over-oxidation/Side Reactions: Excessive temperature or a large excess of oxidant can lead to degradation of the pyridine ring. Adhere strictly to the optimized stoichiometry and temperature control mentioned above.
Question 6: The work-up after the KMnO₄ oxidation is very messy with a thick brown precipitate of manganese dioxide (MnO₂). How can I simplify purification?
Answer: The MnO₂ byproduct is indeed difficult to filter. The standard procedure is to quench the reaction mixture to dissolve it.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a quenching agent until the brown precipitate dissolves and the solution becomes clear (or pale yellow). Common quenching agents include:
-
A saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Oxalic acid.
-
Hydrogen peroxide in acidic solution.
-
-
Once the solution is clear, you can proceed with the standard acid-base workup to isolate your carboxylic acid product. A typical procedure involves acidifying the aqueous solution with HCl to a pH of 1.5-2, which will precipitate the carboxylic acid product.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable, DoM or Oxidation? A1: The choice depends on your resources.
-
The Directed ortho-Metalation (DoM) route is generally more elegant and direct if the starting material, 6-bromo-3-methylpyridine, is readily available. It avoids the use of hazardous heavy-metal oxidants. However, it requires proficiency with handling air- and moisture-sensitive reagents (organolithiums) and strict control of cryogenic temperatures.
-
The Oxidation route uses more classical and often cheaper reagents (KMnO₄). However, it is fraught with significant safety hazards (runaway exotherms) and can have messy work-ups. The starting material, 6-bromo-2,3-dimethylpyridine, may also be less common than the DoM precursor.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR should show two distinct aromatic protons and a methyl singlet. The carbon NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight (216.03 g/mol ) and the characteristic isotopic pattern for a molecule containing one bromine atom.[1]
-
Melting Point: A sharp melting point indicates high purity.
-
HPLC: To determine the purity with high accuracy and quantify any remaining impurities.
Q3: What are the key considerations for scaling up this synthesis? A3:
-
For the DoM route: Heat transfer becomes a major issue. Maintaining -78 °C in a large reactor is challenging and requires specialized equipment. The addition of reagents must be carefully controlled to manage any exotherms.
-
For the Oxidation route: DO NOT attempt to scale this reaction without a thorough safety review and a reactor designed to handle highly exothermic processes. The portion-wise addition of the oxidant and efficient cooling are non-negotiable for safety. The volume of gas evolved during quenching must also be managed.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a certified chemical fume hood.
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
dot digraph "DoM_Protocol" { graph [fontname="Arial", label="Figure 2. DoM Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start_end [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#F1F3F4", fontcolor="#202124"]; condition [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; output [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start [label="Start", start_end]; Prep [label="Prepare Anhydrous Setup:\n- Oven-dried glassware\n- Dry THF\n- Inert atmosphere (Ar/N₂)", process]; Cool1 [label="Cool THF to -78 °C", process]; Add_Amine [label="Add Diisopropylamine", process]; Add_BuLi [label="Add n-BuLi dropwise", process]; Check_LDA [label="LDA Formation\n(Stir 15 min @ 0 °C)", condition]; Cool2 [label="Re-cool to -78 °C", process]; Add_SM [label="Add 6-bromo-3-methylpyridine\nsolution dropwise", process]; Stir_Lithiation [label="Stir for 1-2 h @ -78 °C", condition]; Add_CO2 [label="Quench with excess\ncrushed dry ice", process]; Warm [label="Allow to warm to RT", process]; Workup [label="Aqueous Workup:\n1) Add H₂O\n2) Wash with ether\n3) Acidify aqueous layer (HCl)\n4) Filter precipitate", process]; End [label="Isolate & Dry Product", output];
// Connections Start -> Prep -> Cool1 -> Add_Amine -> Add_BuLi -> Check_LDA -> Cool2 -> Add_SM -> Stir_Lithiation -> Add_CO2 -> Warm -> Workup -> End; } enddot Caption: Figure 2. DoM Experimental Workflow
Materials:
-
6-Bromo-3-methylpyridine
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
Hydrochloric Acid (HCl), aqueous
-
Diethyl ether
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. After addition, remove the cooling bath and allow the solution to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
In a separate dry flask, dissolve 6-bromo-3-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the starting material dropwise to the LDA solution at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours. Monitor the reaction by TLC if desired (quench a small aliquot with methanol before spotting).
-
While maintaining the temperature at -78 °C, add a large excess of freshly crushed dry ice to the reaction mixture in one portion with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material or neutral byproducts.
-
Cool the basic aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
Protocol 2: Synthesis via Permanganate Oxidation (Adapted from CN103086964A[5])
Materials:
-
6-Bromo-2,3-dimethylpyridine (or analogous 6-bromo-2-methylpyridine)
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
Procedure:
-
EXTREME CAUTION: HIGHLY EXOTHERMIC. To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 6-bromo-2,3-dimethylpyridine (1.0 equivalent) and water.
-
Begin vigorous stirring and heat the mixture to 60 °C.
-
Once the temperature is stable, begin adding solid KMnO₄ (approx. 2.5 - 3.0 equivalents) in very small portions over several hours. Monitor the internal temperature closely and use an ice bath to control the exotherm, ensuring the temperature does not exceed the set point uncontrollably.
-
After the addition is complete, continue to stir the mixture at temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the bulk of the MnO₂ (alternatively, proceed directly to quenching).
-
Cool the filtrate (or the entire reaction mixture) in an ice bath and add a saturated solution of sodium bisulfite until the brown MnO₂ is completely dissolved and the solution is clear.
-
With continued cooling, adjust the pH of the clear solution to 1.5-2 with 10% HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product.
Section 5: References
-
PubChem Compound Summary for CID 564216, 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. (n.d.). Retrieved from 64]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA. (2021). Retrieved from 73]
-
Preparation method of 6-bromine-2-pyridine methyl formate. Chinese Patent CN103086964A. (2013). Retrieved from 85]
-
This compound. Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from 91]
-
This compound CAS#: 1211516-18-5. ChemicalBook. (n.d.). Retrieved from 102]
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 1211516-18-5 [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN103086964A - ä¸ç§6-溴-2-å¡å¶ç²é ¸ç²é ¯çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
- 9. chemdad.com [chemdad.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 6-Bromo-3-methylpyridine-2-carboxylic acid
Welcome to the technical support guide for 6-Bromo-3-methylpyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this important synthetic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and common purification strategies for this compound.
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. A common synthesis involves the oxidation of 6-bromo-2,3-dimethylpyridine or a related precursor.[1] Potential impurities include:
-
Unreacted Starting Material: For instance, 6-bromo-2,3-dimethylpyridine, which is a neutral/weakly basic compound.
-
Over-oxidized or Side-Products: Formation of related pyridine carboxylic acids or degradation products.
-
Residual Reagents and Solvents: Inorganic salts from workup or residual organic solvents.
-
Starting Material Precursors: If the synthesis starts further back, for example from 6-amino-2-methylpyridine, this basic impurity could be present.[1]
Q2: What are the primary purification techniques for this compound?
The three most effective and commonly used techniques, often in combination, are:
-
Acid-Base Extraction: This is a powerful first-pass technique that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[2][3]
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product, significantly enhancing its purity and providing a crystalline form.[4]
-
Column Chromatography: Utilized when high-purity material is essential or when impurities are structurally very similar to the desired product and cannot be removed by extraction or recrystallization.[5][6]
Q3: What key physical and chemical properties are important for purification?
Understanding the compound's properties is critical for designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₇H₆BrNO₂[7][8] | Used for calculating molar quantities and theoretical yield. |
| Molecular Weight | 216.03 g/mol [7][8] | Essential for all quantitative experimental work. |
| Predicted pKa | ~2.91[9] | The low pKa indicates a relatively strong carboxylic acid, allowing for deprotonation with weak bases like sodium bicarbonate (NaHCO₃) during acid-base extraction.[3] |
| Physical State | Solid at room temperature. | Enables purification by recrystallization and simplifies handling. |
| Acidity/Basicity | Amphoteric, but predominantly acidic due to the carboxylic acid. The pyridine nitrogen is weakly basic. | This dual character is the foundation of the acid-base extraction technique. The compound can be solubilized in an aqueous base as its carboxylate salt.[4][10] |
Part 2: Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My crude product is a sticky oil or waxy solid, not a free-flowing powder. How can I resolve this?
A: This issue typically arises from two sources: residual solvent or the presence of low-melting point impurities.
-
Causality: Solvents like dichloromethane (DCM) or ethyl acetate can become trapped within the solid matrix. Oily impurities can also prevent the desired compound from forming a stable crystal lattice.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the product is dried under high vacuum for an extended period (4-12 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable.
-
Trituration: This process involves suspending the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Protocol: Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture) to the oily product.
-
Stir or sonicate the suspension vigorously. The desired compound should precipitate as a solid, while the oily impurities remain dissolved.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Q: My yield is very low after recrystallization. What went wrong?
A: Low recovery is a common issue in recrystallization and can almost always be traced back to the choice and volume of solvent or the cooling process.
-
Causality & Solutions:
-
Excessive Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Add the hot solvent portion-wise only until the compound just dissolves. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Solution: Perform a small-scale solvent screen with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water/alcohol mixtures) to find the optimal system.
-
-
Cooling Too Rapidly: Crash cooling by placing the hot flask directly in an ice bath can lead to the formation of very small crystals that trap impurities and are difficult to filter.
-
Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.
-
-
Q: I performed an acid-base extraction, but my product is still contaminated with a neutral impurity. Why did it fail?
A: While highly effective, acid-base extraction can have pitfalls if not executed correctly.
-
Causality & Solutions:
-
Incomplete Extraction: Insufficient mixing or too few extraction cycles can leave impurities behind.
-
Solution: Ensure vigorous shaking in the separatory funnel for at least 30-60 seconds. Perform at least 2-3 extractions with the aqueous base to ensure complete transfer of the carboxylic acid to the aqueous layer.[11]
-
-
Emulsion Formation: Emulsions create a stable mixture of the organic and aqueous layers, preventing clean separation.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid.
-
Solution: Use a weak base like saturated sodium bicarbonate. After adding the base, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). When re-acidifying to precipitate the product, ensure the pH is strongly acidic (pH 1-2) by adding acid dropwise.[4]
-
-
Q: My purity is stuck at 95-98% and I can't improve it with recrystallization. What is the next step?
A: This indicates the presence of an impurity with very similar solubility properties to your product. In this scenario, a higher-resolution technique is required.
-
Solution: Preparative Column Chromatography:
-
Normal Phase (Silica Gel): Carboxylic acids can be challenging to run on standard silica due to strong binding to the stationary phase, which causes significant tailing. This can be suppressed by adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Reversed-Phase (C18): This is often a better choice for polar compounds like carboxylic acids.[6] A typical mobile phase would be a gradient of acetonitrile in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to keep the carboxylic acid protonated and ensure sharp peaks.[6]
-
Part 3: Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1 minute, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 6-bromo-3-methylpyridine-2-carboxylate) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous layers.
-
Back-Wash: "Wash" the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities that may have been carried over. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The purified this compound will precipitate as a solid.[10][11]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: High-Purity Purification by Recrystallization
This protocol should be performed on material that has already undergone a first-pass purification like acid-base extraction.
-
Solvent Selection: Choose an appropriate solvent system. A mixed solvent system often provides the best results.
Solvent System Rationale Ethanol/Water The compound is likely soluble in hot ethanol and less soluble upon the addition of water. Ethyl Acetate/Hexanes A polar/non-polar mixture that is effective for many organic solids. A related ester was recrystallized from a similar system.[1] | Toluene | A higher-boiling point solvent that can be effective for compounds that are sparingly soluble in lower-boiling solvents. |
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the primary (more polar) hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a mixed-solvent system, this is the point to slowly add the anti-solvent (less polar, e.g., water or hexanes) until the solution becomes faintly cloudy, then add a drop of the primary solvent to clarify.
-
Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.
Part 4: Visualization of Purification Strategy
The choice of purification method is a logical workflow based on the initial purity and the nature of the impurities present.
Caption: Decision workflow for purifying this compound.
References
- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. This compound - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. vernier.com [vernier.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 6-Bromo-3-methylpyridine-2-carboxylic acid Synthesis
Introduction
6-Bromo-3-methylpyridine-2-carboxylic acid is a key building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures. However, its synthesis is often plagued by the formation of closely related impurities that can complicate purification, reduce yields, and compromise the quality of downstream products. This guide provides an in-depth analysis of the common byproducts encountered during its synthesis, focusing on the prevalent route involving the lithiation of 2,6-dibromo-3-methylpyridine followed by carboxylation. We will explore the mechanistic origins of these impurities and offer practical troubleshooting strategies to help researchers optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What is the most likely cause?
Low yields are often attributed to incomplete lithiation, degradation of the organolithium intermediate, or inefficient quenching with CO2. Key factors to investigate include the quality and titration of your n-butyllithium (n-BuLi), the strictness of anhydrous and inert conditions, and the temperature control during the reaction.[1] The pyridine nitrogen can also coordinate with catalysts or reagents, potentially hindering reactivity.[1]
Q2: I'm observing a significant amount of a debrominated byproduct, 3-methylpyridine-2-carboxylic acid. Why is this happening?
This is a classic case of hydrodebromination, where the organolithium intermediate is quenched by a proton source instead of carbon dioxide.[2][3][4] This can happen if your solvent (e.g., THF, ether) or glassware is not perfectly dry, or if the inert atmosphere (N2 or Ar) is compromised.
Q3: My NMR shows unreacted 2,6-dibromo-3-methylpyridine starting material. How can I improve conversion?
This points to insufficient or inactive lithiating agent. Ensure your n-BuLi is freshly titrated. Also, verify that the reaction temperature is optimal for the metal-halogen exchange; temperatures that are too high can cause decomposition, while temperatures that are too low might slow the reaction excessively. Dropwise addition of n-BuLi is crucial to maintain temperature control.[1]
Q4: Besides the debrominated product, what other major byproduct should I look out for?
A common byproduct is 2,6-dibromo-3-methylpyridine-4-carboxylic acid, which arises from an alternative lithiation at the 4-position. The regioselectivity of lithiation can be sensitive to the base used, temperature, and solvent.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of starting material (2,6-dibromo-3-methylpyridine) remain | 1. Inactive or insufficient n-BuLi. 2. Reaction temperature too low. 3. Poor mixing. | 1. Titrate n-BuLi solution immediately before use. Use 1.0-1.1 equivalents. 2. Ensure the reaction is maintained at -78 °C during lithiation. 3. Use vigorous stirring to ensure homogeneity. |
| Major byproduct is the hydrodebrominated product (3-methylpyridine-2-carboxylic acid) | 1. Presence of water or other proton sources. 2. Inefficient CO2 quench. | 1. Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents. Ensure a robust inert atmosphere. 2. Use a large excess of high-purity, dry CO2 gas or crushed dry ice. Ensure efficient delivery to the cold reaction mixture. |
| Presence of di-carboxylated or other isomeric byproducts | 1. Over-lithiation or "halogen dance" rearrangement.[5] 2. Temperature spikes during n-BuLi addition. | 1. Use precisely one equivalent of n-BuLi. 2. Add n-BuLi slowly and dropwise to the cooled solution (-78 °C) to dissipate heat effectively. |
| Complex mixture of unidentified byproducts | 1. Degradation of the organolithium intermediate. 2. Reaction with atmospheric oxygen. | 1. Keep the lithiation time to a minimum once the exchange is complete before quenching. 2. Degas solvents thoroughly and maintain a positive pressure of inert gas throughout the entire process.[1] |
Key Byproduct Profiles
Hydrodebromination Product: 3-Methylpyridine-2-carboxylic acid
-
Structure: C7H7NO2
-
Formation Mechanism: This byproduct forms when the 6-lithio-2-bromo-3-methylpyridine intermediate is inadvertently protonated before it can react with carbon dioxide. The source of protons is typically residual water in the solvent or on the glassware.
-
Mitigation: The most critical preventative measure is ensuring scrupulously anhydrous conditions. Flame-drying glassware, using freshly distilled anhydrous solvents, and maintaining a positive pressure of a dry inert gas (argon or nitrogen) are essential.[1]
Isomeric Byproduct: 5-Bromo-3-methylpyridine-2-carboxylic acid
-
Structure: C7H6BrNO2
-
Formation Mechanism: While lithiation preferentially occurs at the 6-position due to the directing effect of the bromine and the inductive effect of the nitrogen, a competing lithiation can occur at the 5-position. This is sometimes observed as a result of a "halogen dance" mechanism, especially with certain bases or if the reaction temperature is not well-controlled.[5]
-
Mitigation: Strict adherence to low temperatures (-78 °C) and the use of n-BuLi as the base can favor the desired regioselectivity.
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the primary synthetic pathway and the formation of the major hydrodebrominated byproduct.
Caption: Reaction scheme for the synthesis of the target molecule and the competing hydrodebromination pathway.
Recommended Experimental Protocol (Minimizing Byproducts)
This protocol emphasizes the critical steps for minimizing the formation of the byproducts discussed.
Materials:
-
2,6-dibromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (CO2) or a cylinder of dry CO2 gas
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: To the flask, add 2,6-dibromo-3-methylpyridine and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 30-45 minutes.
-
Carboxylation (Quench): Rapidly add a large excess of crushed, dry CO2 pellets to the vigorously stirred solution. Alternatively, bubble dry CO2 gas through the solution for 20 minutes. A thick white precipitate will form.
-
Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: Recrystallization of Substituted Pyridine-2-Carboxylic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of substituted pyridine-2-carboxylic acids. This class of compounds, while crucial in medicinal chemistry and materials science, often presents unique purification challenges. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the recrystallization of substituted pyridine-2-carboxylic acids.
Q1: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This typically occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal nucleation and growth. For substituted pyridine-2-carboxylic acids, this can be particularly prevalent due to a combination of factors including the presence of impurities, a low melting point of the solute relative to the solvent's boiling point, and rapid cooling.[2]
Causality and Solutions:
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, leading to oiling out.[2]
-
Cooling Rate is Too Fast: Rapid cooling can lead to a state of high supersaturation where the molecules don't have sufficient time to orient themselves into a crystal lattice.[4]
-
Inappropriate Solvent Choice: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[2]
Step-by-Step Protocol to Address Oiling Out:
-
Re-heat the solution containing the oil until it fully dissolves.
-
Add a small amount of additional "good" solvent to decrease the saturation point slightly.
-
Ensure the solution is completely homogeneous.
-
Allow the solution to cool very slowly and undisturbed.
-
If crystals begin to form, continue the slow cooling process. If oiling out reoccurs, consider a different solvent system.
Q2: I'm getting very low or no crystal yield. What are the likely causes?
Answer:
A poor yield is a frequent problem in recrystallization and can often be traced back to a few key experimental parameters.[6]
Causality and Solutions:
-
Too Much Solvent: This is the most common reason for low yield.[7] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and a significant portion of the compound will remain dissolved.[4][6]
-
Premature Crystallization During Hot Filtration: If your compound is highly soluble in the hot solvent, it can crystallize in the funnel during the removal of insoluble impurities.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtration to keep the compound in solution. This excess can be evaporated after filtration.
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product and reduce the final yield.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]
-
Q3: My compound won't crystallize at all, even after cooling for an extended period.
Answer:
The failure of a compound to crystallize from a supersaturated solution is often due to a high kinetic barrier for nucleation.
Causality and Solutions:
-
Supersaturation Without Nucleation: The solution may be supersaturated, but there are no nucleation sites for crystal growth to begin.[7]
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[7] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: Introduce a "seed crystal" of the pure compound into the cooled solution.[7] This provides a template for further crystal growth.
-
Solution 3: Evaporation: Dip a glass rod into the solution and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introducing this rod into the solution can induce crystallization.[4]
-
-
Incorrect Solvent System: The chosen solvent may not be appropriate for your specific substituted pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the recrystallization of substituted pyridine-2-carboxylic acids.
Q1: How do I select the best solvent for my substituted pyridine-2-carboxylic acid?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The principle of "like dissolves like" is a good starting point.[8] Given the polar nature of the pyridine ring and the carboxylic acid group, polar solvents are often a good choice.[9]
Solvent Selection Workflow:
Common Solvents for Pyridine Carboxylic Acids:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar derivatives. The high boiling point can sometimes lead to oiling out.[5][10] |
| Ethanol | Medium-High | 78.3 | A versatile solvent for many pyridine carboxylic acids.[11][12] |
| Methanol | High | 64.5 | Similar to ethanol but with a lower boiling point.[12] |
| Acetonitrile | Medium | 81.6 | A polar aprotic option.[11][12] |
| Toluene | Low | 111 | Can be effective for less polar derivatives.[3][13] |
| Acetone | Medium | 56 | A lower boiling point option that can be useful in mixed solvent systems.[10][12] |
Data sourced from various chemical handbooks and publications.
Picolinic acid itself is highly soluble in water, less so in ethanol, and even less in acetonitrile.[11][14] This trend can serve as a starting point for selecting solvents for its derivatives.
Q2: How do different substituents on the pyridine ring affect recrystallization?
Answer:
Substituents can significantly alter the polarity, melting point, and intermolecular interactions of the parent molecule, thereby influencing its recrystallization behavior.
-
Electron-donating groups (e.g., alkyl, methoxy): These groups can increase the electron density of the pyridine ring, potentially affecting its hydrogen bonding capabilities. They may lead to higher solubility in less polar solvents.
-
Electron-withdrawing groups (e.g., nitro, halo): These groups decrease the basicity of the pyridine nitrogen and can introduce other intermolecular interactions, such as halogen bonding.[15] This can influence crystal packing and solvent choice.
-
Hydrogen-bonding groups (e.g., hydroxyl, amino): These groups can form strong intermolecular hydrogen bonds, which may favor crystallization from polar, protic solvents.
The position of the substituent also plays a crucial role. For instance, substituents ortho to the carboxylic acid can introduce steric hindrance, potentially affecting the planarity of the molecule and its crystal packing.
Q3: What is a mixed solvent recrystallization and when should I use it?
Answer:
A mixed solvent recrystallization is employed when no single solvent provides the ideal solubility profile. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).
When to Use a Mixed Solvent System:
You should consider a mixed solvent system when your compound is:
-
Too soluble in one solvent, even when cold.
-
Too insoluble in another solvent, even when hot.
General Protocol for Mixed Solvent Recrystallization:
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Gradually add the "bad" solvent dropwise to the hot solution until it becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly.
A common and effective mixed solvent pair for polar compounds is ethanol-water.[8]
Decision Logic for Recrystallization Approach:
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 15. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Inhibition in Reactions with 6-Bromo-3-methylpyridine-2-carboxylic acid
Welcome to the technical support center for navigating the complexities of catalytic reactions involving 6-bromo-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly catalyst inhibition and deactivation. The unique electronic and steric properties of this substrate, arising from the interplay between the pyridine nitrogen, the carboxylic acid, the bromine atom, and the methyl group, demand a nuanced approach to reaction optimization.
This document moves beyond standard protocols to explain the 'why' behind experimental choices, offering a logical framework for troubleshooting and ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during cross-coupling reactions with this compound in a direct question-and-answer format.
Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) is failing or resulting in consistently low yields. What are the primary causes?
A1: Low or no yield in cross-coupling reactions with this substrate typically stems from a combination of factors related to catalyst inhibition and suboptimal reaction conditions. The primary culprits are the pyridine nitrogen and the adjacent carboxylic acid group, which can collaboratively deactivate the palladium catalyst.
The pyridine nitrogen, being a Lewis base, can strongly coordinate to the electron-deficient palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This is a well-documented challenge in the cross-coupling of pyridine halides.[1] Furthermore, the ortho-carboxylic acid can act as a bidentate ligand, chelating the metal center and further stabilizing these inactive species.
Initial Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry. Boronic acids, in particular, are prone to degradation.[2]
-
Ensure Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Use Schlenk line techniques or a glovebox, and thoroughly degas all solvents.
-
Re-evaluate the Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount for this substrate. Standard ligands like PPh₃ may be insufficient.
Q2: How exactly do the pyridine nitrogen and the carboxylic acid group inhibit the catalyst? Can this be visualized?
A2: Catalyst inhibition occurs primarily through two mechanisms: Lewis base coordination and bidentate chelation.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring can coordinate strongly to the palladium center at various stages of the catalytic cycle. This can slow down crucial steps like oxidative addition or reductive elimination.[3][4]
-
Carboxylate Chelation: After deprotonation by the base, the resulting carboxylate anion, positioned ortho to the nitrogen, can form a highly stable five-membered ring by chelating the palladium atom. This bidentate chelation creates a very stable palladacycle that is reluctant to participate in subsequent steps of the catalytic cycle, effectively sequestering the catalyst from the reaction.
These inhibition pathways are illustrated in the diagram below.
Q3: I am observing significant formation of 3-methyl-picolinic acid (hydrodehalogenation) instead of my desired coupled product. What causes this and how can it be minimized?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common and competitive side reaction. It is often exacerbated by the presence of moisture, certain bases, or impurities that can act as proton sources.
Causes and Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Moisture | Water can serve as a proton source, quenching the organometallic intermediate after oxidative addition. | Ensure all solvents and reagents are rigorously dried. Use freshly dried solvents and oven-dry glassware.[2] |
| Base Choice | Some bases or their byproducts can facilitate protonolysis. For instance, using alkoxides in the presence of alcohols can be problematic. | Screen alternative bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often milder and less prone to causing hydrodehalogenation than strong alkoxides like NaOtBu.[5] |
| Impurities | Impurities in the amine (for Buchwald-Hartwig) or other reagents can act as hydrogen donors. | Use high-purity reagents. Purifying liquid amines by distillation or filtration through alumina can be beneficial.[6] |
| Reaction Temperature | Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. | Attempt the reaction at the lowest effective temperature that still allows for reasonable conversion.[2] |
Q4: My reaction is very sluggish, even after prolonged heating. What specific changes to the catalyst system should I consider?
A4: A sluggish reaction points to a slow rate in one of the key steps of the catalytic cycle, most likely the oxidative addition due to the electron-deficient nature of the pyridine ring or catalyst deactivation. To overcome this, you need a more active and robust catalyst system.
Recommendations for Catalyst System Optimization:
-
Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands are often ineffective. Sterically hindered biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential for promoting the reaction. These ligands facilitate the formation of highly active, monoligated Pd(0) species and promote reductive elimination.[3][7]
-
Use Palladium Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern palladium precatalysts. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ and often give more reproducible results.[6][8]
Table of Recommended Catalyst Systems:
| Reaction Type | Recommended Ligands | Recommended Precatalysts | Rationale |
| Suzuki-Miyaura | SPhos, RuPhos, XPhos | SPhos Pd G3/G4, XPhos Pd G3/G4 | These ligands are electron-rich and bulky, promoting oxidative addition and preventing catalyst dimerization.[1][8] |
| Buchwald-Hartwig | RuPhos, BrettPhos | RuPhos Pd G3, BrettPhos Pd G3 | Specifically designed for C-N bond formation, they are highly effective for coupling with challenging heteroaryl halides.[5][8] |
| Sonogashira | Xantphos, PPh₃ (with CuI) | Pd(OAc)₂, Pd(CF₃COO)₂ | While PPh₃ is common, the bulky Xantphos can be beneficial in copper-free conditions to prevent catalyst deactivation.[9][10] |
Q5: Could the carboxylic acid group be lost via decarboxylation under my reaction conditions?
A5: Yes, decarboxylation is a potential side reaction for pyridine-2-carboxylic acids, especially under thermal stress. The mechanism is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxylate is anionic.[11] This arrangement facilitates the loss of CO₂.
Factors Influencing Decarboxylation:
-
Temperature: High reaction temperatures significantly increase the rate of decarboxylation.[12]
-
Solvent: Polar, protic solvents can facilitate the formation of the zwitterionic intermediate required for decarboxylation.[12]
-
pH/Base: The reaction is often pH-dependent. While base is required for the cross-coupling, very harsh conditions could potentially promote side reactions.
Troubleshooting Decarboxylation:
-
If you suspect decarboxylation (identified by mass spectrometry of the byproduct), try to lower the reaction temperature.
-
Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed in a subsequent step. This strategy completely circumvents issues of both chelation and decarboxylation.
Experimental Protocols & Workflows
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with arylboronic acids. Optimization of ligand, base, and temperature may be required for specific substrates.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane/H₂O (10:1 mixture)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Workflow for Failed Reactions
If a reaction fails, a systematic approach is crucial for diagnosis. The following workflow can guide your troubleshooting efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 6-Bromo-3-methylpyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and functionalization of 6-Bromo-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction: Navigating the Reactivity of a Densely Functionalized Pyridine
This compound is a valuable scaffold in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional handles: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a bromine atom at the 6-position. This arrangement allows for a variety of sequential or orthogonal functionalization strategies. However, the interplay of these groups, particularly the steric hindrance from the 3-methyl group and the electronic nature of the pyridine ring, can lead to specific side reactions and challenges. This guide will help you anticipate and overcome these hurdles.
Section 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 2-position is a prime site for modification, typically through esterification or amide bond formation.
FAQ 1: I am observing low yields during the esterification of this compound. What are the likely causes and how can I improve the reaction?
Low yields in esterification can be attributed to several factors, including incomplete reaction, side reactions, or difficult purification.
Troubleshooting Guide: Esterification
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Conversion | The reaction may not have reached equilibrium, or the activation of the carboxylic acid is inefficient. | For Fischer esterification, use a large excess of the alcohol (it can even be the solvent) and a strong acid catalyst like sulfuric acid. Consider using a Dean-Stark trap to remove water and drive the equilibrium towards the product. For milder conditions, use coupling agents like DCC with DMAP, but be mindful of potential side reactions. |
| Steric Hindrance | The methyl group at the 3-position can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down the reaction. | Use less bulky alcohols if possible. Alternatively, increase the reaction temperature and time to overcome the activation energy barrier. The use of p-toluenesulfonic acid as a catalyst in refluxing methanol has been reported for the esterification of 6-bromo-2-pyridine carboxylic acid, which can be a good starting point.[1] |
| Side Reaction: N-Acylurea Formation | When using carbodiimide coupling agents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with sterically hindered substrates. | This side reaction can be minimized by using additives like 4-dimethylaminopyridine (DMAP) which act as acyl transfer catalysts. |
| Hydrolysis of the Ester | During aqueous work-up, the newly formed ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions. | Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to wash the organic layer and remove any unreacted acid. |
Experimental Protocol: Esterification using p-Toluenesulfonic Acid
-
To a solution of this compound (1.0 eq) in absolute methanol (10-20 volumes), add p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester, which can be further purified by recrystallization or column chromatography.[1]
FAQ 2: My amide coupling reactions are sluggish and give a complex mixture of products. What is going wrong?
Amide coupling with this substrate can be challenging due to steric hindrance and the potential for side reactions with common coupling reagents.
Troubleshooting Guide: Amide Coupling
| Potential Issue | Explanation | Recommended Solution |
| Low Reactivity | The 3-methyl group impedes the approach of the amine nucleophile. | Use more potent coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. These reagents form highly reactive activated esters. For simpler amines, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride can be effective.[2][3] |
| Epimerization | If coupling with a chiral amine, the use of strong bases or high temperatures can lead to racemization of the stereocenter adjacent to the amine. | Employ coupling reagents known to suppress epimerization, such as COMU or T3P. Perform the reaction at lower temperatures if possible. |
| Side Product Formation | With acyl chloride intermediates, side reactions on the pyridine ring can occur. With coupling reagents, the formation of unreactive byproducts is possible. | For the acyl chloride method, add the amine slowly at a low temperature. When using coupling reagents, ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. |
| Difficult Purification | The polarity of the starting material, product, and byproducts can be similar, complicating purification by column chromatography. | Consider a thorough aqueous work-up to remove water-soluble impurities. Recrystallization of the final product can be an effective purification method. |
Workflow for Optimizing Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Section 2: Functionalization of the Pyridine Ring
The bromine atom at the 6-position is the primary handle for C-C and C-N bond formation via cross-coupling reactions.
FAQ 3: I am struggling with a Suzuki-Miyaura coupling at the 6-position. The reaction is either not proceeding or I see significant decomposition.
Suzuki-Miyaura couplings on electron-deficient pyridine rings, especially those with adjacent functional groups, can be problematic.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Potential Issue | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The carboxylate group (if the acid is not protected) can also interfere with the catalyst. | It is highly recommended to perform the coupling on the ester derivative. Use ligands that are bulky and electron-rich, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote the desired catalytic cycle. |
| Protodeboronation | The boronic acid coupling partner can be protonated and decompose, especially in the presence of water and a strong base. This is a common side reaction in Suzuki couplings. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Using a milder base like potassium phosphate or cesium carbonate can also help. |
| Homocoupling | The boronic acid can couple with itself to form a biaryl byproduct. | This is often a sign of a slow catalytic cycle. Optimizing the ligand and reaction temperature can minimize homocoupling. |
| Decarboxylation | Under the basic and often heated conditions of a Suzuki coupling, the carboxylic acid group at the 2-position can be lost. | Again, protecting the carboxylic acid as an ester is the most effective way to prevent this side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester
-
In an oven-dried Schlenk tube, combine this compound methyl ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture) and heat the reaction to 85-100 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
FAQ 4: My Buchwald-Hartwig amination is giving low yields and I observe hydrodehalogenation of my starting material.
The Buchwald-Hartwig amination on this substrate is subject to similar challenges as the Suzuki coupling, with some unique side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Potential Issue | Explanation | Recommended Solution |
| Catalyst Deactivation | As with Suzuki coupling, the pyridine nitrogen and unprotected carboxylic acid can inhibit the palladium catalyst. | Perform the reaction on the ester derivative. Use specialized ligands designed for challenging heteroaryl halides, such as Josiphos or Buchwald-type ligands. |
| Hydrodehalogenation | The bromo-substituent is replaced by a hydrogen atom. This can occur via β-hydride elimination from a palladium-amido intermediate or by other pathways. | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The ligand can also influence this side reaction; screening different ligands is recommended. |
| Competitive Binding | If the amine substrate is also a heterocycle, it can compete with the phosphine ligand for coordination to the palladium center. | Using a higher ligand-to-palladium ratio can sometimes mitigate this issue. |
| Slow Reductive Elimination | The final step of the catalytic cycle can be slow for electron-deficient pyridines. | Bulky, electron-rich ligands are known to accelerate reductive elimination. |
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls
Caption: Key steps and side reactions in Buchwald-Hartwig amination.
Section 3: Other Potential Side Reactions
FAQ 5: I am concerned about the stability of the carboxylic acid group under my reaction conditions. Can it decarboxylate?
Yes, decarboxylation of pyridine-2-carboxylic acids can occur, especially at elevated temperatures.
Troubleshooting Guide: Decarboxylation
| Reaction Condition | Risk of Decarboxylation | Mitigation Strategy |
| High Temperature (>150 °C) | High | If possible, screen for catalysts that allow the reaction to proceed at a lower temperature. |
| Strongly Basic or Acidic Media | Moderate | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) or perform the reaction under near-neutral conditions if the chemistry allows. |
| Presence of Metal Catalysts | Can be promoted | While unavoidable in cross-coupling, choosing a highly active catalyst that allows for shorter reaction times can reduce the extent of decarboxylation. |
The most robust strategy to prevent decarboxylation is to protect the carboxylic acid as an ester prior to performing reactions that require harsh conditions. The ester can then be hydrolyzed under mild conditions if the free acid is the desired final product.
References
- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 2. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions of Heteroaryl Halides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving heteroaryl halides. Given the prevalence of substituted heteroarenes in pharmacologically active agents, mastering this reaction is crucial.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during your Suzuki-Miyaura reactions with heteroaryl halides, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low or nonexistent yield is one of the most common issues. The causes can range from catalyst deactivation to suboptimal reaction conditions.
Question: My Suzuki-Miyaura reaction with a heteroaryl halide is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a failed Suzuki-Miyaura coupling. Let's break down the potential culprits and their solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. If it's not in the active Pd(0) state or if it decomposes, the catalytic cycle will halt.
-
Causality: Heteroatoms (especially nitrogen) in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] This is a particularly common issue with α-halo-N-heterocycles.[5]
-
Solution:
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be sufficient.[1] Switch to more electron-rich and sterically hindered phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can promote the crucial oxidative addition step and stabilize the catalytic species.[1][3]
-
Use a Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species in situ. This can often lead to more reproducible results.
-
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step.
-
Causality: The transmetalation step requires activation of the boronic acid by a base.[6] If the base is too weak or if the boronic acid is particularly stable, this step can be slow.
-
Solution:
-
Base Optimization: The choice of base is crucial. While stronger bases can accelerate transmetalation, they can also promote side reactions.[7] For many heteroaryl couplings, inorganic bases like K₃PO₄ or K₂CO₃ are effective.[3][7] In some cases, fluoride-based bases like CsF can be beneficial.[7]
-
Boronic Acid vs. Esters: Boronic esters (e.g., pinacol esters) can sometimes be more effective than boronic acids, especially for challenging substrates.[4][8] They can exhibit different reactivity profiles and may be less prone to certain side reactions.
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a significant role in reaction efficiency.
-
Causality: The reaction may not have enough thermal energy to overcome the activation barrier for key steps like oxidative addition, especially with less reactive halides like chlorides.[3] The solvent also influences the solubility of reagents and the stability of intermediates.
-
Solution:
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound. Two common side reactions are dehalogenation and protodeboronation.
Question: I'm observing a significant amount of a byproduct where the halogen on my starting material has been replaced by a hydrogen. What is this dehalogenation, and how can I prevent it?
Answer:
This side reaction is known as hydrodehalogenation , and it's a common pitfall, especially with electron-deficient and N-heterocyclic halides.[3]
-
Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from reactions of the palladium complex with the base, solvent, or trace water.[3] The Pd-H species can then reductively eliminate with the heteroaryl group to form the dehalogenated product.[3]
-
Troubleshooting Dehalogenation:
-
Ligand Selection: Bulky, electron-rich ligands can often suppress dehalogenation by favoring the desired cross-coupling pathway.[3]
-
Base Selection: Stronger bases can sometimes exacerbate dehalogenation. Switching to a milder base like K₂CO₃ or K₃PO₄ can be beneficial.[3]
-
Protecting Groups: For N-H containing heterocycles like pyrroles and indoles, the acidic proton can participate in side reactions.[3] Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can suppress dehalogenation.[3][9]
-
Halide Choice: The tendency for dehalogenation often follows the order I > Br > Cl.[3] If you are using a heteroaryl iodide, switching to the corresponding bromide or chloride might reduce this side reaction, although harsher conditions may be needed for the coupling itself.[3][10]
-
Question: My boronic acid seems to be decomposing during the reaction, leading to a byproduct where the boronic acid group is replaced by a hydrogen. What is happening and what can I do?
Answer:
This is a classic case of protodeboronation , an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][11]
-
Mechanism: Protodeboronation can be catalyzed by both acid and base.[11] For many heteroaryl boronic acids, the reaction conditions of a Suzuki coupling (especially the presence of a base) can promote this side reaction.[7][12] Some heteroaryl boronic acids, like 2-pyridineboronic acid, are particularly unstable and prone to this decomposition pathway.[7]
-
Mitigating Protodeboronation:
-
Use Boronic Esters: Boronic esters, such as MIDA boronates or pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[8][13]
-
Optimize the Base: As with dehalogenation, the choice of base is critical. Strong bases can accelerate protodeboronation.[7] Consider using weaker inorganic bases.
-
Control pH: The pH of the reaction mixture can significantly influence the rate of protodeboronation.[7] For some sensitive substrates, careful control of the pH might be necessary.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation, as water is often involved in the protonolysis.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my specific heteroaryl halide?
A1: The optimal catalyst and ligand depend heavily on the electronic and steric properties of your heteroaryl halide. A good starting point for many challenging heteroaryl couplings is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[3] These ligands are known to be effective for a wide range of heteroaryl substrates.[14]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the best one?
A2: The base plays a crucial role in the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[6][15] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome. For sensitive substrates prone to side reactions, milder bases like K₃PO₄ or K₂CO₃ are often preferred.[3]
Q3: Can I run Suzuki-Miyaura reactions under anhydrous conditions?
A3: Yes, anhydrous conditions can be beneficial, particularly when dealing with substrates that are sensitive to water or when trying to minimize protodeboronation. In such cases, solvents like toluene or dioxane can be used, and it's important to ensure all reagents and glassware are thoroughly dried.
Q4: My reaction is very slow, even at elevated temperatures. What can I do to speed it up?
A4: If your reaction is sluggish, consider the following:
-
Switch to a more active catalyst system: As mentioned, using a more electron-rich and bulky ligand can accelerate the oxidative addition step.
-
Use a more reactive halide: If possible, switching from a chloride to a bromide or iodide will generally increase the reaction rate.
-
Consider microwave heating: Microwave irradiation can often significantly reduce reaction times and improve yields, especially for difficult couplings.
Q5: I have multiple halides on my heteroaryl ring. How can I achieve selective coupling at a specific position?
A5: Site-selectivity in polyhalogenated heteroaryls is influenced by several factors, including the type of halogen (I > Br > Cl reactivity order) and the electronic properties of the ring.[1][2] The intrinsic polarity of the ring carbons plays a critical role.[1][2] Interestingly, the choice of ligand can sometimes be used to control the site of reaction, with more sterically demanding ligands occasionally promoting unusual selectivities.[1]
Experimental Protocols
General Protocol for a Challenging Heteroaryl Bromide Coupling
This protocol is a good starting point for difficult couplings where side reactions are a concern.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the heteroaryl bromide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water or dioxane/water mixture).
-
Degassing: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. wwjmrd.com [wwjmrd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-3-methylpyridine-2-carboxylic acid and 6-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a critical step in the development of novel molecules. The choice of starting materials significantly influences the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 6-bromo-3-methylpyridine-2-carboxylic acid and various 6-chloropyridine derivatives, focusing on key transformations essential for drug discovery and development.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridines are versatile building blocks in organic synthesis, primarily due to their susceptibility to a wide array of cross-coupling and nucleophilic substitution reactions. The position and nature of the halogen, along with other substituents on the pyridine ring, profoundly impact the molecule's reactivity. This guide will dissect the nuanced differences in chemical behavior between this compound and its 6-chloro counterparts, providing a framework for rational substrate selection and reaction optimization.
The core of this comparison lies in understanding the electronic and steric influences that govern the reactivity at the C6 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 4-positions (and by extension, the 6-position).[1][2] The halogen at the 6-position serves as a versatile leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.
Comparative Reactivity Analysis
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[3] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is significantly stronger and thus harder to break during the oxidative addition step of the catalytic cycle.[3]
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[4] When comparing this compound with a 6-chloropyridine derivative, the bromo-substituted compound is expected to exhibit higher reactivity.
-
This compound: The weaker C-Br bond facilitates a more facile oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and shorter reaction times.
-
6-Chloropyridine Derivatives: The stronger C-Cl bond necessitates more forcing conditions.[3] This often involves the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to promote the challenging oxidative addition step.[5][6] Nickel-catalyzed Suzuki-Miyaura coupling reactions have also emerged as a cost-effective alternative for activating aryl chlorides.[7]
The presence of the methyl and carboxylic acid groups on the pyridine ring also influences reactivity. The electron-donating methyl group can slightly decrease the electrophilicity of the pyridine ring, while the electron-withdrawing carboxylic acid group can enhance it.[2][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Herein is a generalized protocol for the Suzuki-Miyaura coupling of a halopyridine.
| Component | Amount |
| Halopyridine (Bromo or Chloro) | 1.0 equiv |
| Arylboronic acid | 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/Ligand) | 2-5 mol% |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0-3.0 equiv |
| Solvent (e.g., Toluene, Dioxane/Water) | Appropriate volume |
Procedure:
-
To a reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2. Sonogashira Coupling:
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[9] Similar to the Suzuki reaction, the reactivity trend favors the bromo-substituted pyridine.
-
This compound: Generally undergoes Sonogashira coupling under standard conditions, often employing a palladium catalyst and a copper(I) co-catalyst.[10]
-
6-Chloropyridine Derivatives: Require more specialized catalytic systems to achieve efficient coupling due to the inertness of the C-Cl bond.[11]
3. Buchwald-Hartwig Amination:
This palladium-catalyzed C-N bond-forming reaction is a powerful tool for synthesizing arylamines.[12] The principles of reactivity mirror those of C-C coupling reactions.
-
This compound: Is a more reactive substrate, allowing for a broader range of amine coupling partners under milder conditions.
-
6-Chloropyridine Derivatives: Often necessitate the use of highly active, sterically hindered phosphine ligands and stronger bases to facilitate the catalytic cycle.[6][13] The choice of ligand is crucial for achieving high yields and preventing side reactions.[6]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a palladium-free alternative for the functionalization of electron-deficient aromatic rings. The reactivity in SNAr is governed by the stability of the Meisenheimer intermediate, which is enhanced by the presence of electron-withdrawing groups.[14]
The pyridine nitrogen strongly activates the 2- and 4-positions (and by extension, the 6-position) towards nucleophilic attack.[1][14]
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in a later step of the mechanism. The "element effect" often shows a different trend than in cross-coupling, with fluoride being the best leaving group, followed by nitro, and then chloride and bromide being roughly comparable.[15]
-
Substituent Effects: The electron-withdrawing carboxylic acid group at the 2-position in this compound will further activate the ring towards nucleophilic attack, potentially making it more reactive than a simple 6-chloropyridine. Conversely, the electron-donating methyl group at the 3-position will have a slight deactivating effect.[2]
Experimental Protocol: Nucleophilic Aromatic Substitution
A general procedure for the SNAr reaction of a halopyridine with an amine nucleophile is as follows.
| Component | Amount |
| Halopyridine | 1.0 equiv |
| Amine Nucleophile | 1.5-3.0 equiv |
| Base (optional, e.g., K₂CO₃, Et₃N) | 2.0-3.0 equiv |
| Solvent (e.g., DMSO, NMP, or neat) | Appropriate volume |
Procedure:
-
Combine the halopyridine and the amine nucleophile in a reaction vessel.
-
If necessary, add a base and a high-boiling polar aprotic solvent.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and partition between water and an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the product by column chromatography or recrystallization.
DOT Diagram: SNAr Mechanism
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Summary of Reactivity
| Reaction Type | This compound | 6-Chloropyridine Derivatives | Key Considerations |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions | Lower reactivity, requires more active catalysts/ligands | C-Br bond is weaker than C-Cl bond.[3] |
| Sonogashira Coupling | More facile coupling | Requires more forcing conditions or specialized catalysts | Reactivity trend follows that of Suzuki coupling. |
| Buchwald-Hartwig Amination | Generally more reactive substrate | Requires robust catalytic systems | Ligand choice is critical for success with chloro-substrates.[6] |
| Nucleophilic Aromatic Substitution | Highly activated by the carboxylic acid group | Reactivity depends on other ring substituents | Leaving group ability is less dominant than ring electronics.[15] |
Conclusion for the Practicing Scientist
The choice between this compound and a 6-chloropyridine derivative is a strategic one that depends on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions , the bromo-derivative is generally the more reactive and versatile starting material, often leading to higher yields under milder conditions. This can be particularly advantageous when dealing with sensitive functional groups.
-
For nucleophilic aromatic substitution reactions , the electronic nature of the substituents on the pyridine ring plays a a more dominant role than the identity of the halogen. The presence of the electron-withdrawing carboxylic acid group makes this compound a highly activated substrate for SNAr.
Ultimately, the optimal choice will depend on a careful consideration of the desired reaction, available catalysts and reagents, and the overall synthetic strategy. This guide provides the foundational knowledge to make an informed decision, enabling more efficient and successful synthetic campaigns in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds - ePrints Soton [eprints.soton.ac.uk]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Coupling of Halogenated Pyridine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the diverse array of substituted pyridines, halogenated pyridine-2-carboxylic acids represent a particularly valuable class of building blocks. The strategic placement of a halogen atom provides a reactive handle for cross-coupling reactions, enabling the introduction of a wide range of molecular fragments, while the carboxylic acid moiety offers a versatile site for further derivatization or can play a crucial role in modulating the physicochemical properties and biological activity of the final molecule.
This guide provides an in-depth comparison of the performance of iodo-, bromo-, chloro-, and fluoro-pyridine-2-carboxylic acids in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the inherent reactivity differences and the specific challenges associated with each halogen, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Underlying Principles: Understanding Halogen Reactivity
The reactivity of organohalides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The energy of this bond is a primary determinant of the reaction's facility, with weaker bonds leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies (BDEs) is C-I < C-Br < C-Cl < C-F. This trend directly translates to the general reactivity of halogenated pyridine-2-carboxylic acids in cross-coupling reactions, following the order: Iodo > Bromo > Chloro > Fluoro.
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing carboxylic acid group at the 2-position, generally enhances the reactivity of halopyridines towards oxidative addition compared to their benzene analogues. However, the nitrogen atom and the carboxylic acid group can also act as coordinating sites for the palladium catalyst, which can influence the catalytic cycle in a complex manner, sometimes leading to catalyst inhibition. Furthermore, the potential for decarboxylation of the pyridine-2-carboxylic acid moiety under the basic and often heated conditions of cross-coupling reactions is a critical consideration that can impact yield and product distribution.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron reagent, is one of the most widely used cross-coupling methods. The choice of halogen on the pyridine-2-carboxylic acid scaffold has a profound impact on the reaction conditions required and the expected outcomes.
| Halogen (X) at C-2 | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodo (I) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 25-80 | 1-6 | 85-98 |
| Bromo (Br) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 80-110 | 4-16 | 70-95 |
| Chloro (Cl) | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-140 | 12-24 | 40-85 |
| Fluoro (F) | Specialized Ni or Pd catalysts | Strong bases (e.g., LiHMDS) | Anhydrous, polar aprotic | 120-160 | 24-48 | < 30 (often unsuccessful) |
Iodo- and Bromo-derivatives are generally excellent substrates for Suzuki-Miyaura coupling, reacting under relatively mild conditions with standard palladium catalysts and phosphine ligands.[2] Iodo-substituted pyridine-2-carboxylic acids are the most reactive, often proceeding to completion at or near room temperature. Bromo-derivatives typically require slightly higher temperatures and longer reaction times but still provide high yields of the desired biaryl products.
Chloro-derivatives present a greater challenge due to the stronger C-Cl bond.[3] Their successful coupling necessitates the use of more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] Stronger bases and higher reaction temperatures are also generally required to achieve reasonable yields.
Fluoro-derivatives are the most challenging substrates and are generally considered unreactive under standard palladium-catalyzed Suzuki conditions. Activation of the highly inert C-F bond typically requires specialized nickel catalysts or advanced palladium systems under harsh reaction conditions, and yields are often low.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridine-2-carboxylic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a brominated pyridine-2-carboxylic acid derivative.
Materials:
-
6-Bromopyridine-2-carboxylic acid
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromopyridine-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with stirring for 8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an organohalide and a terminal alkyne, providing access to valuable alkynylated heterocycles. The reactivity trend of halogenated pyridine-2-carboxylic acids in this reaction mirrors that of the Suzuki-Miyaura coupling.[4][5]
| Halogen (X) at C-2 | Typical Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodo (I) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, DIPEA | THF, DMF | 25-50 | 1-4 | 90-99 |
| Bromo (Br) | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | CuI | Et₃N, DIPEA | DMF, Acetonitrile | 60-100 | 3-12 | 75-95 |
| Chloro (Cl) | Pd₂(dba)₃/Xantphos, PdCl₂(dppf) | CuI | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 100-130 | 12-24 | 30-70 |
| Fluoro (F) | Generally unreactive | - | - | - | - | - | < 10 |
Iodo- and Bromo-derivatives are highly effective partners in Sonogashira couplings.[6] Iodo-substituted pyridine-2-carboxylic acids react rapidly at or near room temperature, often providing near-quantitative yields.[7] Bromo-derivatives require elevated temperatures but are still very reliable substrates. The classic Sonogashira conditions employing a palladium catalyst, a copper(I) co-catalyst, and an amine base are typically sufficient for these transformations. Copper-free Sonogashira protocols have also been developed and can be advantageous in certain contexts to avoid issues with copper contamination.[8][9]
Chloro-derivatives are significantly less reactive and their coupling requires more forceful conditions, including higher temperatures and more specialized catalyst systems.[4] The yields are often moderate and can be highly dependent on the specific substrate and catalyst/ligand combination.
Fluoro-derivatives are generally not viable substrates for the Sonogashira reaction under standard conditions.
Experimental Protocol: Sonogashira Coupling of 6-Iodopyridine-2-carboxylic Acid
This protocol outlines a general procedure for the Sonogashira coupling of an iodinated pyridine-2-carboxylic acid derivative.
Materials:
-
6-Iodopyridine-2-carboxylic acid
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube, add 6-iodopyridine-2-carboxylic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours, or until complete conversion is observed by TLC or LC-MS.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an organohalide with a primary or secondary amine.[10][11][12] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds. The reactivity of halogenated pyridine-2-carboxylic acids in this transformation again follows the expected trend.
| Halogen (X) at C-2 | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodo (I) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-100 | 2-8 | 80-95 |
| Bromo (Br) | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 90-120 | 6-18 | 70-90 |
| Chloro (Cl) | Pd₂(dba)₃/GPhos, Pd(OAc)₂/BrettPhos | LiHMDS, K₃PO₄ | Toluene, t-BuOH | 110-150 | 18-36 | 30-75 |
| Fluoro (F) | Specialized Ni or Pd catalysts | Strong bases | Anhydrous, polar aprotic | 130-160 | 24-48 | < 20 (often unsuccessful) |
Iodo- and Bromo-derivatives are generally good substrates for the Buchwald-Hartwig amination, reacting with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[13] The choice of ligand is crucial and often needs to be optimized for a given substrate combination.
Chloro-derivatives are more challenging coupling partners and require the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands.[14] Strong bases and higher temperatures are also necessary to achieve good conversion.
Fluoro-derivatives are the least reactive and their amination is often difficult to achieve, requiring specialized catalytic systems and harsh conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloropyridine-2-carboxylic Acid
This protocol provides a general procedure for the challenging Buchwald-Hartwig amination of a chlorinated pyridine-2-carboxylic acid derivative.
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Amine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, charge a dry Schlenk tube with 6-chloropyridine-2-carboxylic acid (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Add the amine (1.2 equiv) and anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: General Catalytic Cycle for Sonogashira Coupling.
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
The choice of halogen on a pyridine-2-carboxylic acid scaffold is a critical parameter that dictates the feasibility and the required conditions for successful cross-coupling. Iodo- and bromo-derivatives are the most versatile and reliable substrates, reacting under relatively mild conditions in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Chloro-derivatives are significantly more challenging, demanding specialized and often expensive catalyst systems, as well as harsher reaction conditions. Fluoro-derivatives are generally unreactive and their use in cross-coupling reactions remains a significant synthetic challenge. By carefully considering the inherent reactivity of the C-X bond and selecting the appropriate catalytic system, researchers can effectively utilize halogenated pyridine-2-carboxylic acids as powerful building blocks for the synthesis of complex and medicinally relevant molecules.
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 6-Bromo-3-methylpyridine-2-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 6-Bromo-3-methylpyridine-2-carboxylic acid is a versatile heterocyclic scaffold, prized for its utility in constructing complex molecular architectures through a variety of cross-coupling reactions. The strategic placement of the bromine atom, methyl group, and carboxylic acid on the pyridine ring offers multiple avenues for functionalization.
This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations. We will delve into the relative reactivity, advantages, and disadvantages of iodo, chloro, and triflate analogs, supported by established chemical principles and illustrative experimental data. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting reagents for their specific synthetic challenges.
The Central Role of the 6-Substituted 3-Methylpyridine-2-carboxylic Acid Scaffold
The utility of this compound and its analogs stems from the reactivity of the C6-substituent, which serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds. The most common applications involve palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Comparative Analysis of C6-Substituted Analogs
The choice of the leaving group (X) at the C6 position profoundly influences the reactivity of the pyridine scaffold in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-triflate bond. The efficiency of this step is directly related to the C-X bond strength.
The generally accepted order of reactivity for common leaving groups in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl
This trend is a crucial consideration in designing and optimizing synthetic routes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of the halide or triflate at the 6-position of the pyridine ring is a key determinant of reaction efficiency.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 6-Iodo -3-methylpyridine-2-carboxylic acid | Very High | Mild conditions, lower catalyst loading, shorter reaction times. | Excellent |
| 6-Bromo -3-methylpyridine-2-carboxylic acid | High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to Excellent |
| 6-Triflyloxy -3-methylpyridine-2-carboxylic acid | Moderate to High | Often requires specific ligands to achieve high efficiency. Can be more reactive than chlorides. | Good |
| 6-Chloro -3-methylpyridine-2-carboxylic acid | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be required. | Moderate to Good |
Expert Insights: While the iodo-analog offers the highest reactivity, its higher cost and potential for instability can be limiting factors. The bromo-derivative often represents a good balance of reactivity and cost-effectiveness for many applications. The chloro-analog is an attractive option for large-scale synthesis due to its lower cost, but it typically requires more forceful reaction conditions and specialized, often more expensive, catalyst systems to achieve satisfactory yields. The triflate derivative provides reactivity that is generally intermediate between the bromo and chloro analogs and can be particularly useful when the corresponding halide is unreactive or difficult to access.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group significantly impacts the reaction efficiency.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 6-Iodo -3-methylpyridine-2-carboxylic acid | Very High | Mild conditions, broad amine scope. | Excellent |
| 6-Bromo -3-methylpyridine-2-carboxylic acid | High | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions. | Good to Excellent |
| 6-Triflyloxy -3-methylpyridine-2-carboxylic acid | Moderate to High | Effective with a range of amines, often comparable to the bromo-analog. | Good |
| 6-Chloro -3-methylpyridine-2-carboxylic acid | Moderate | Requires more forcing conditions, specific bulky electron-rich phosphine ligands, and stronger bases. The scope of amine coupling partners may be more limited. | Moderate to Good |
Expert Insights: For the synthesis of complex arylamines, the higher reactivity of the iodo- and bromo- derivatives is often advantageous, allowing for milder reaction conditions that are more tolerant of sensitive functional groups. While the chloro-analog can be a more economical choice, the need for more specialized and often proprietary ligands can offset the initial cost savings, particularly in a research and development setting.
Performance in Sonogashira and Negishi Couplings
The Sonogashira reaction, for the formation of C(sp²)-C(sp) bonds, and the Negishi reaction, which utilizes organozinc reagents, follow similar reactivity trends with respect to the halide or triflate leaving group.
-
Sonogashira Coupling: The reactivity order of I > Br > OTf > Cl generally holds true. The iodo- and bromo-analogs are most commonly employed for efficient coupling with terminal alkynes.
-
Negishi Coupling: This reaction is known for its high functional group tolerance. The reactivity of the pyridyl electrophile follows the expected trend, with iodides being the most reactive, followed by bromides and triflates. Chlorides are the least reactive substrates.
Cost and Availability Considerations
For drug development professionals, the cost and availability of starting materials are critical factors.
| Reagent | Relative Cost | General Availability |
| 6-Iodo -3-methylpyridine-2-carboxylic acid | High | Commercially available, but typically the most expensive analog. |
| 6-Bromo -3-methylpyridine-2-carboxylic acid | Moderate | Widely commercially available from numerous suppliers. |
| 6-Triflyloxy -3-methylpyridine-2-carboxylic acid | Moderate to High | Often prepared from the corresponding 6-hydroxypyridine; availability may be more limited than halides. |
| 6-Chloro -3-methylpyridine-2-carboxylic acid | Low | Generally the most cost-effective option, with good commercial availability. |
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and will likely require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
"Start" -> "Combine Reagents" -> "Degas" -> "Add Catalyst" -> "Heat" -> "Monitor" -> "Workup" -> "Purify" -> "Product"; }
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.Materials:
-
6-substituted-3-methylpyridine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add the 6-substituted-3-methylpyridine-2-carboxylic acid, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-substituted-3-methylpyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP) (1.2-2 times the palladium)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the 6-substituted-3-methylpyridine-2-carboxylic acid and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of a C6-substituent on the 3-methylpyridine-2-carboxylic acid scaffold is a strategic choice that should be guided by the specific requirements of the synthetic target and the overall goals of the research program. While this compound offers a robust and versatile starting point, its iodo, chloro, and triflate analogs provide a valuable toolkit for chemists to fine-tune reactivity, manage costs, and overcome synthetic challenges. A thorough understanding of the relative merits of each alternative, as outlined in this guide, is essential for the efficient and successful development of novel chemical entities.
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Bromopyridines
Introduction: The Enduring Power and Unique Challenges of Pyridine Coupling
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern synthetic chemistry, empowering the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in constructing biaryl and hetero-biaryl scaffolds is particularly crucial in the pharmaceutical industry, where pyridyl moieties are prevalent structural motifs in a vast number of biologically active compounds.[2][3][4]
However, the seemingly straightforward coupling of bromopyridines presents a unique set of challenges that can frustrate even seasoned chemists. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate and inhibit the palladium catalyst often lead to sluggish reactions, low yields, and undesired side products.[4][5] The position of the bromine atom on the pyridine ring (2-, 3-, or 4-) also significantly influences reactivity, with 2-halopyridines being notoriously difficult coupling partners.[4][6]
This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of bromopyridines, moving beyond a simple catalog of options. We will delve into the mechanistic reasoning behind catalyst choice, present comparative data to guide your selection, and provide robust, field-tested protocols to accelerate your research and development.
The "Pyridyl Problem": Why Catalyst Choice is Critical
The primary obstacle in coupling bromopyridines stems from the pyridine nitrogen. It can act as a ligand, coordinating to the palladium center and rendering it catalytically inactive. This is particularly problematic for 2-bromopyridines, where the nitrogen is in close proximity to the reaction site.[4][6] Furthermore, the resulting pyridyl-palladium intermediates can be unstable, and the desired products themselves can inhibit the catalyst.
An effective catalyst system must therefore accomplish several tasks:
-
Promote rapid oxidative addition of the Pd(0) species into the C-Br bond.
-
Facilitate efficient transmetalation from the boronic acid partner.
-
Accelerate reductive elimination to release the product and regenerate the active Pd(0) catalyst.
-
Resist inhibition by the pyridine nitrogen of the substrate or product.
The key to achieving this lies in the choice of ligand bound to the palladium center. The ligand's steric and electronic properties are the most critical factors influencing the catalyst's performance.[7][8][9]
Comparative Analysis of Catalyst Systems
We will compare three major classes of palladium catalysts: traditional phosphine-based systems, modern bulky biarylphosphine (Buchwald) ligands, and highly active N-Heterocyclic Carbene (NHC) based systems. We will also touch upon the emerging role of nickel catalysts as a cost-effective alternative.
Traditional Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and often first-choice catalyst for many Suzuki couplings due to its commercial availability and ease of use.[7][10] For less demanding substrates like 3- and 4-bromopyridines, it can provide good to excellent yields.[11]
-
Mechanism of Action: In solution, Pd(PPh₃)₄ exists in equilibrium with more reactive, coordinatively unsaturated species like Pd(PPh₃)₂ which are believed to initiate the catalytic cycle.
-
Advantages: Readily available, relatively inexpensive, and effective for a range of "simpler" bromopyridine couplings.
-
Limitations: Often struggles with challenging substrates, particularly 2-bromopyridines and sterically hindered coupling partners.[12] Higher catalyst loadings (up to 5 mol%) are frequently required, and reactions can be slow.[10][13][14] The triphenylphosphine ligand is not bulky or electron-donating enough to overcome the challenges of catalyst inhibition and slow reductive elimination with difficult substrates.
Modern Phosphine Ligands: The Buchwald Advantage
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[15][16] Ligands like SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts that excel where traditional systems fail.[5]
-
Mechanism of Action: The bulk of these ligands promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[15][17] Their strong electron-donating character accelerates the rate-limiting reductive elimination step, preventing catalyst decomposition and product inhibition.[15][17]
-
Advantages: Dramatically expanded substrate scope, enabling the routine coupling of challenging heteroaryl chlorides and bromides.[15] High activity allows for lower catalyst loadings and often milder reaction conditions, including room temperature couplings.[15]
-
Limitations: These ligands and their corresponding pre-catalysts are more expensive than traditional phosphines.
N-Heterocyclic Carbene (NHC) Ligands: Stability and Activity
Palladium-NHC complexes have emerged as a powerful class of catalysts for cross-coupling reactions.[18] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[18] This stability translates into highly robust and efficient catalysts.
-
Mechanism of Action: The strong Pd-NHC bond prevents ligand dissociation and decomposition, leading to higher catalyst turnover numbers. The potent electron-donating nature of the NHC ligand enhances the rates of both oxidative addition and reductive elimination.
-
Advantages: Exceptional thermal stability and high catalytic activity.[12] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings, often requiring very low catalyst loadings (down to 0.5 mol%) and short reaction times.[12][18]
-
Limitations: Synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.
Nickel-Based Catalysts: An Emerging Alternative
With palladium being a precious metal, there is growing interest in using more earth-abundant and cost-effective metals like nickel.[19][20] Nickel catalysts have shown significant promise for the Suzuki coupling of aryl halides, including bromopyridines.[6][21]
-
Mechanism of Action: Nickel-catalyzed couplings can proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium.[20][22] However, mechanistic pathways can vary, and some systems may involve radical processes.
-
Advantages: Lower cost and high reactivity, particularly for aryl chlorides.[20][22] Commercially available pre-catalysts like NiCl₂(PCy₃)₂ have proven effective.[21]
-
Limitations: The field is less mature than palladium catalysis. Catalyst sensitivity to air and moisture can be a concern, and reaction optimization is often required. Some catalyst systems are inhibited by α-halo-N-heterocycles like 2-chloropyridine.[6]
Data-Driven Catalyst Comparison
To provide a practical perspective, the following table summarizes typical performance data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid using different catalyst systems. Note that these are representative conditions and yields may vary based on the specific substrates and reaction scale.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| NiCl₂(dppp) | 5.0 | K₃PO₄ | Toluene | 110 | 16 | 92 | ~18 |
(Data is illustrative and compiled from trends reported in the literature[12][6])
As the data clearly indicates, modern catalyst systems based on Buchwald ligands (SPhos) and NHCs (PEPPSI™-IPr) offer significantly higher efficiency, allowing for lower catalyst loadings and shorter reaction times compared to the traditional Pd(PPh₃)₄.[12]
Visualizing the Catalytic Process
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[23][24]
Caption: A standard experimental workflow for setting up a Suzuki coupling reaction.
Field-Proven Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is recommended for challenging bromopyridines, including 2-substituted isomers.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane or toluene (approx. 0.2 M concentration based on the limiting reagent).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening using Pd(PPh₃)₄
This protocol is suitable for initial screening or for less challenging 3- and 4-bromopyridines.
-
Reaction Setup: To a reaction vial, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, to achieve approx. 0.2 M concentration).
-
Reaction: Seal the vial and heat at 85-95 °C with stirring.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1.
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of bromopyridines is critically dependent on the rational selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ remain useful for simple substrates, modern systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) provide superior performance for challenging couplings, enabling broader substrate scope, lower catalyst loadings, and milder conditions.[12][11][15] The emergence of nickel catalysis also presents a cost-effective and powerful alternative that will undoubtedly see wider adoption.[20][21] By understanding the mechanistic principles behind each catalyst class and leveraging the comparative data and protocols in this guide, researchers can confidently and efficiently tackle the synthesis of valuable pyridyl-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 21. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Picolinic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The substituted picolinic acid motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from its unique properties as a bidentate chelating agent and a versatile synthetic handle. The strategic placement of substituents on the pyridine ring is often critical for modulating biological activity, tuning electronic properties, and controlling molecular conformation. Consequently, the efficient and regioselective synthesis of these valuable compounds is a topic of paramount importance for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most common and cutting-edge synthetic routes to substituted picolinic acids. We will delve into the mechanistic underpinnings of each methodology, present comparative experimental data, and offer practical insights to aid in the selection of the optimal synthetic strategy for your specific target molecule.
I. Classical Approaches: Oxidation of Picolines
One of the most traditional and straightforward methods for the synthesis of picolinic acid is the oxidation of α-picoline. This approach is particularly useful when the desired substitution pattern is readily available on the corresponding picoline starting material.
The most common oxidizing agent for this transformation is potassium permanganate (KMnO₄). The reaction is typically carried out in water under heating. The picolinic acid is then often isolated as its hydrochloride salt.[1]
Mechanism of Permanganate Oxidation: The reaction proceeds through a complex mechanism involving the abstraction of a benzylic proton from the methyl group of picoline, followed by a series of oxidation steps culminating in the formation of the carboxylic acid.
Advantages:
-
Readily available and inexpensive starting materials (substituted picolines).
-
Relatively simple experimental setup.
Disadvantages:
-
Harsh reaction conditions that may not be compatible with sensitive functional groups on the pyridine ring.
-
The use of stoichiometric amounts of a strong oxidant can lead to waste disposal challenges.
-
Limited to the availability of the corresponding substituted picoline.
Experimental Protocol: Synthesis of Picolinic Acid Hydrochloride from α-Picoline [1]
-
In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, place 2500 ml of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
-
Introduce a second 90 g portion of permanganate followed by 500 ml of water and continue heating until the purple color is gone (2–2.5 hours).
-
Allow the reaction mixture to cool slightly, and filter the precipitated manganese oxides, washing them with 1 liter of hot water.
-
Concentrate the filtrate under reduced pressure to 150–200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Pass dry hydrogen chloride into the combined ethanolic filtrates until crystals begin to separate.
-
Chill the solution to about 10°C in a freezing mixture, continuing the addition of hydrogen chloride until the solution is saturated.
-
Filter the crystals of picolinic acid hydrochloride and air-dry.
II. Directed Ortho-Metalation (DoM): A Powerful Tool for Regiocontrol
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In the context of pyridine chemistry, DoM allows for the deprotonation of the C-H bond ortho to a directing metalation group (DMG), followed by quenching with an electrophile, such as carbon dioxide, to install the carboxylic acid functionality.[3][4]
Mechanism of Directed Ortho-Metalation: The DMG, typically a Lewis basic functional group, coordinates to a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide - LDA). This pre-complexation brings the base into proximity of the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated intermediate. This intermediate then reacts with CO₂ to yield the corresponding lithium picolinate, which is subsequently protonated upon acidic workup.
dot graph DoM_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Substituted Pyridine\nwith DMG"]; Base [label="Strong Lithium Base\n(e.g., LDA, n-BuLi)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Ortho-lithiated\nIntermediate"]; CO2 [label="CO₂ (Electrophile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Picolinic Acid"];
Start -> Intermediate [label="Deprotonation"]; Base -> Intermediate; Intermediate -> Product [label="Carboxylation"]; CO2 -> Product; } caption { label="Directed Ortho-Metalation (DoM) Workflow"; fontsize=12; }
Common Directing Groups for Pyridine Functionalization:
-
Halogens (Cl, Br, I)
-
Alkoxy groups (e.g., -OMe)
-
Amides (-CONR₂)
-
Carbamates (-OCONR₂)
Advantages:
-
Excellent regiocontrol, providing access to specific substitution patterns.
-
High functional group tolerance can be achieved with modern bases like TMP-metal reagents (TMP = 2,2,6,6-tetramethylpiperidyl).[5]
Disadvantages:
-
Requires the pre-installation of a directing group, which may add steps to the overall synthesis.[5]
-
Strongly basic and often pyrophoric reagents are used, requiring careful handling and anhydrous conditions.
-
The choice of base and reaction conditions is crucial to avoid side reactions.
III. Halogen/Metal Exchange and the Halogen Dance Reaction
Halogenated pyridines are versatile precursors for the synthesis of substituted picolinic acids. Two key strategies involving these substrates are direct halogen/metal exchange and the more intricate halogen dance reaction.
A. Halogen/Metal Exchange
This method involves the direct replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium.[3] The resulting organometallic species can then be carboxylated. This approach is particularly useful when the desired substitution pattern can be readily accessed through a halogenated pyridine.
Key Considerations:
-
Reagent Choice: Alkyllithium reagents (e.g., n-BuLi) are effective for bromine/lithium exchange, while organomagnesium reagents like iPrMgX can be used for more sensitive iodinated or brominated pyridines.[3]
-
Temperature Control: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions.
B. The Halogen Dance Reaction
The halogen dance is a fascinating and synthetically powerful base-catalyzed rearrangement of halogenated heteroaromatics.[6][7] This reaction allows for the migration of a halogen atom to a different position on the pyridine ring, enabling functionalization at sites that are not accessible through direct methods.[6][8]
Mechanism of the Halogen Dance: The reaction is initiated by deprotonation of the pyridine ring by a strong base, often ortho to the halogen. The resulting anion can then undergo a series of equilibria, leading to the migration of the halogen. Trapping of the newly formed organometallic intermediate with an electrophile, such as CO₂, provides the substituted picolinic acid. The driving force for this rearrangement is thermodynamic.[6]
dot graph Halogen_Dance { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Halogenated Pyridine"]; Base [label="Strong Base\n(e.g., LDA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Initial Lithiated Species"]; Intermediate2 [label="Rearranged Lithiated Species"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Isomerically Substituted\nPicolinic Acid"];
Start -> Intermediate1 [label="Deprotonation"]; Base -> Intermediate1; Intermediate1 -> Intermediate2 [label="Halogen Migration"]; Intermediate2 -> Product [label="Carboxylation"]; CO2 -> Product; } caption { label="Halogen Dance Reaction Workflow"; fontsize=12; }
Synthetic Utility: The halogen dance has been employed as a key step in the total synthesis of complex natural products like caerulomycin C, demonstrating its utility in intricate synthetic sequences.[2][8] It allows for 1,2-, 1,3-, and even 1,4-halogen migrations, significantly expanding the toolbox for pyridine functionalization.[9]
IV. Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of substituted picolinic acids is an active area of research.
Decarboxylative Cross-Coupling
A notable example is the palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl and heteroaryl bromides.[10] This reaction allows for the formation of a C-C bond at the 2-position of the pyridine ring, effectively coupling the picolinic acid scaffold with another aromatic system. While this method is used to arylate the 2-position rather than synthesize the picolinic acid itself, it highlights the utility of the carboxylate group as a synthetic handle.
V. Multi-Component and Biocatalytic Approaches
Recent advancements have led to the development of novel and more sustainable methods for the synthesis of picolinic acid derivatives.
A. Multi-Component Reactions
Researchers have successfully employed multi-component reactions using novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), to synthesize picolinates and picolinic acids.[11][12] These reactions often proceed through a cooperative vinylogous anomeric-based oxidation.[11][12]
Advantages:
-
Atom economy and step efficiency.
-
Potential for milder reaction conditions.
-
Recyclable catalysts.[12]
B. Biocatalytic Synthesis
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. It has been demonstrated that 2-aminophenol 1,6-dioxygenase can catalyze the ring cleavage of ortho-aminophenols, with the resulting products spontaneously converting to picolinic acids.[13] This method has been used to produce picolinic acid and 5-methylpicolinic acid with high yields (>90%).[13]
Advantages:
-
High selectivity and mild reaction conditions.
-
Environmentally benign.
Disadvantages:
-
Substrate scope is limited by the enzyme's specificity.
-
May require specialized equipment and expertise in biocatalysis.
Comparative Summary of Synthetic Routes
| Method | Key Features | Advantages | Disadvantages |
| Oxidation of Picolines | Oxidation of a methyl group at the 2-position. | Inexpensive starting materials, simple procedure. | Harsh conditions, limited functional group tolerance, waste generation. |
| Directed Ortho-Metalation | Regioselective deprotonation directed by a functional group. | Excellent regiocontrol, good functional group tolerance with modern bases. | Requires pre-installed directing group, use of strong bases.[5] |
| Halogen/Metal Exchange | Direct replacement of a halogen with a metal. | Straightforward for available halogenated pyridines. | Requires low temperatures, potential for side reactions. |
| Halogen Dance Reaction | Base-catalyzed halogen migration. | Access to unique substitution patterns, thermodynamically driven.[6] | Mechanistically complex, requires careful optimization. |
| Multi-Component Reactions | Convergent synthesis using heterogeneous catalysts. | High atom economy, mild conditions, recyclable catalysts.[12] | Catalyst development and optimization can be challenging. |
| Biocatalysis | Enzymatic conversion of precursors. | High selectivity, environmentally friendly. | Limited substrate scope, requires specialized knowledge. |
Conclusion and Future Outlook
The synthesis of substituted picolinic acids is a mature field with a diverse array of established and emerging methodologies. The choice of the most appropriate synthetic route is highly dependent on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
Classical oxidation methods remain relevant for simple targets, while directed ortho-metalation and halogen-based strategies offer unparalleled control over regioselectivity for more complex molecules. The continued development of novel cross-coupling reactions, multi-component strategies, and biocatalytic approaches promises to deliver even more efficient, sustainable, and versatile methods for accessing this important class of compounds in the future. As a senior application scientist, I encourage you to carefully consider the advantages and limitations of each approach to best inform your synthetic planning and accelerate your research and development efforts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Halogen Dance Reaction and its Application in Organic Synthesis: Ingenta Connect [ingentaconnect.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. baranlab.org [baranlab.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Reactivity comparison of different positions of bromine on the pyridine ring
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, bromopyridines are indispensable building blocks. The pyridine motif is a cornerstone of medicinal chemistry, and the strategic functionalization of this heterocycle via its bromo-derivatives is a common and powerful approach. However, the position of the bromine atom on the pyridine ring profoundly influences its reactivity, a critical consideration for reaction design, optimization, and scale-up. This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine across a range of synthetically important transformations, supported by experimental data and mechanistic insights.
The Underlying Principles: Electronic and Steric Effects
The reactivity of the C-Br bond in bromopyridines is a nuanced interplay of electronic and steric factors, largely dictated by the position of the electronegative nitrogen atom. The pyridine ring is electron-deficient, which generally enhances its susceptibility to nucleophilic attack and facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions.
The positions ortho (2- and 6-) and para (4-) to the nitrogen atom are the most electron-deficient due to the inductive effect and resonance delocalization of the nitrogen lone pair. Consequently, these positions are more activated towards both nucleophilic aromatic substitution and oxidative addition of a palladium catalyst. The meta (3- and 5-) positions are less electron-deficient and, therefore, generally less reactive in these transformations.
Comparative Reactivity in Key Transformations
This guide will focus on a comparative analysis of 2-, 3-, and 4-bromopyridine in the following key reaction classes:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Heck Reaction
-
-
Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for bromopyridines in many palladium-catalyzed cross-coupling reactions follows the order of electron deficiency: 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine . The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step, and this step is favored at the more electron-poor positions.
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While direct comparative studies under identical conditions are sparse, the available data and general principles suggest that 4- and 2-bromopyridine are generally more reactive than 3-bromopyridine. The electron-withdrawing nature of the nitrogen atom at the ortho and para positions facilitates the oxidative addition of the palladium catalyst.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | Fictionalized Data for Comparison[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison[1] |
| 4-Bromopyridine | Phenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | Fictionalized Data for Comparison[1] |
Note: The data in this table is compiled from various sources and represents typical conditions and yields. Direct comparison should be made with caution as conditions are not identical.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a general method that has been successfully applied to the Suzuki coupling of functionalized bromopyridines.[2]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Add the degassed toluene/water solvent mixture.
-
Purge the solution with a gentle stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides. For the more challenging 3-bromopyridine, a higher catalyst loading may be beneficial. For the more reactive 2- and 4-isomers, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands can lead to higher yields and faster reaction times.[1]
-
Base: The base plays a crucial role in the transmetalation step. K₂CO₃ is a common and effective base for many Suzuki couplings. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity of bromopyridines is influenced by the electronic nature of the pyridine ring. The 2- and 4-positions are generally more reactive than the 3-position.
| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 80 | 14 | ~98 | [3] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | ~90 | [4] |
| 4-Bromopyridine | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [4] |
Note: The data in this table is compiled from various sources and represents typical conditions and yields. Direct comparison should be made with caution as conditions are not identical.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines in a sealed tube.[3]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Methylamine (5.0 equiv, as a cooled liquid)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
-
Ace-Thred sealed tube
Procedure:
-
To an Ace-Thred sealed tube, add 2-bromopyridine, Pd(OAc)₂, dppp, and NaOt-Bu.
-
Cool the tube to -78 °C and add the cooled liquid methylamine.
-
Seal the tube and allow it to warm to room temperature.
-
Heat the reaction mixture to 80 °C and stir for 14 hours.
-
Cool the reaction to room temperature and carefully open the sealed tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is critical in Buchwald-Hartwig aminations of pyridines to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich ligands like dppp, Xantphos, or biarylphosphine ligands (e.g., RuPhos) are often employed.[5]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Sealed Tube: For volatile amines, a sealed tube is necessary to maintain a sufficient concentration of the nucleophile at the reaction temperature.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C-C triple bond. In a study comparing the coupling of halothiophenes and halopyridines, it was observed that 2-bromopyridine gave better yields than 3-bromopyridine.[3] This is consistent with the higher electrophilicity of the 2-position.
| Bromopyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 20 | > 2-bromo-pyridine resulted in better yields than the corresponding bromides at the 3-position | [3] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 20 | Lower than 2-bromopyridine | [3] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Piperidine | CH₃CN | Reflux | 8 | 94 (with HCl salt) | [6] |
Note: The data in this table is compiled from various sources and represents typical conditions and yields. Direct comparison should be made with caution as conditions are not identical.
The Heck reaction couples an aryl halide with an alkene. In a direct comparative study using a supramolecular palladium catalyst, 3-bromopyridine was found to be significantly more reactive than 2- and 4-bromopyridine.[7] This highlights that the reactivity order can be highly dependent on the specific catalytic system employed.
| Bromopyridine Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Butyl acrylate | Supramolecular Pd catalyst | K₂CO₃ | Toluene | 130 | 1 | <11 | [7] |
| 3-Bromopyridine | Butyl acrylate | Supramolecular Pd catalyst | K₂CO₃ | Toluene | 130 | 1 | 78 | [7] |
| 4-Bromopyridine | Butyl acrylate | Supramolecular Pd catalyst | K₂CO₃ | Toluene | 130 | 1 | <11 | [7] |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the reactivity of bromopyridines is predominantly governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. Attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a highly stabilizing interaction. Attack at the 3-position does not allow for this resonance stabilization, making it significantly less favorable. Therefore, the general reactivity order for SNAr is 4-bromopyridine ≈ 2-bromopyridine >> 3-bromopyridine .[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. echemi.com [echemi.com]
The Synthetic Chemist's Guide to 6-Bromo-3-methylpyridine-2-carboxylic acid: A Comparative Analysis in Biaryl Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the selection of a building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, 6-Bromo-3-methylpyridine-2-carboxylic acid has emerged as a particularly valuable reagent. Its unique constellation of functional groups—a reactive bromine atom, a directing carboxylic acid, and a sterically and electronically influential methyl group—makes it a potent tool for the construction of complex molecular architectures, most notably in the synthesis of biaryl compounds that form the core of many modern pharmaceuticals.
This guide provides an in-depth, objective comparison of this compound against common alternatives in one of its most crucial applications: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its efficacy, present comparative data, and provide detailed, field-tested protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Strategic Advantage: Mechanistic Insights into a Privileged Scaffold
The utility of this compound in palladium-catalyzed cross-coupling is not accidental; it is a direct result of its inherent electronic and structural features. The pyridine-2-carboxylic acid motif is well-known to act as an efficient bidentate ligand or directing group in transition-metal catalysis.[1][2] The nitrogen atom and the carboxylate group can chelate to the palladium center, pre-organizing the substrate for a facile oxidative addition—often the rate-limiting step in the catalytic cycle.[3][4] This chelation assistance can lead to higher reaction rates and allow for milder reaction conditions compared to substrates lacking this feature.
Furthermore, the electronic nature of the pyridine ring, influenced by the methyl group, and the position of the bromine atom at C6, creates a favorable substrate for oxidative addition. This strategic arrangement is frequently exploited in the synthesis of complex drug molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, where precise control over biaryl bond formation is paramount.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
To objectively assess the efficacy of this compound, we compare its expected performance in a model Suzuki-Miyaura reaction against other common brominated pyridine building blocks. The choice of substrate can significantly impact reaction yield and conditions due to differences in steric hindrance and electronic properties.[8]
| Reagent | Key Structural Features | Expected Yield (%) | Rationale for Performance |
| This compound | Carboxylate directing group; moderate steric hindrance from C3-methyl. | 85 - 95% | The ortho-carboxylate group provides chelation assistance to the palladium catalyst, accelerating oxidative addition and often leading to high yields under standard conditions. |
| 2-Bromo-3-methylpyridine | Lacks a directing group; moderate steric hindrance near the reaction center. | 70 - 85% | A viable substrate, but the absence of a directing group may require more forcing conditions or a more active catalyst system to achieve yields comparable to the carboxylate-containing analogue.[8] |
| 5-Bromo-2-methylpyridin-3-amine | Amino group can coordinate to the catalyst; electron-rich ring. | 75 - 90% | The amino group is also a potential coordinating group, and the electron-rich nature of the ring facilitates coupling. Performance is generally very good.[9][10] |
| 2,6-Dibromopyridine | Two reactive sites; no directing group. | Variable | Useful for sequential couplings. The first coupling is typically efficient, but the electronic changes after the first substitution can affect the rate of the second. Selectivity can be an issue.[11] |
Note: Yields are representative estimates based on literature precedents for similar transformations and are highly dependent on the specific coupling partner, catalyst, and reaction conditions employed.
Field-Tested Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, reproducible method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv) to the flask. The use of a well-established, versatile catalyst like Pd(PPh₃)₄ is often sufficient for this activated substrate.[10][11]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M. The aqueous base system is crucial for the transmetalation step.[9]
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a superior building block for the synthesis of complex biaryls via Suzuki-Miyaura cross-coupling. Its integrated directing group provides a distinct mechanistic advantage, often translating to higher yields and milder reaction conditions compared to analogues lacking the carboxylate functionality. While other brominated pyridines are certainly viable, the self-directing nature of this reagent makes it a highly reliable and efficient choice, particularly in the demanding context of pharmaceutical and materials science research. By understanding the principles that govern its reactivity, chemists can strategically leverage its properties to streamline synthetic routes and accelerate discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed arene C-H acetoxylation: a comparison of catalysts and ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-methylpyridine-2-carboxylic acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Bromo-3-methylpyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its likely hazardous properties from analogous structures and functional groups.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable and harmful if swallowed, inhaled, or in contact with skin.[1] They are also recognized as hazardous waste by the Environmental Protection Agency (EPA).[2][3]
-
Carboxylic Acid Group: Carboxylic acids can be corrosive and cause skin and eye irritation.[4][5] The acidity of the compound will influence its reactivity and require specific handling precautions.
-
Brominated Organic Compound: The presence of a bromine atom places this compound in the category of halogenated organic compounds. Such substances can have toxicological and ecotoxicological effects, and their disposal is carefully regulated.[6]
Based on these structural components, this compound should be treated as a hazardous waste . It is crucial to consult the specific SDS if available, and if not, to handle it with the precautions appropriate for a compound that is potentially toxic, irritant, and environmentally harmful.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling and preparing this compound for disposal. The following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[8] | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Body Protection | A laboratory coat, buttoned, and potentially a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | A respirator may be necessary if handling the compound as a dust or if there is a risk of aerosol generation. The type of respirator should be chosen based on a risk assessment. | Prevents inhalation of the compound, which could be harmful. |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[9] This prevents dangerous reactions and facilitates compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").
-
Segregation: This waste stream must be kept separate from:
-
Non-hazardous waste.
-
Other organic waste streams, particularly those that are non-halogenated.
-
Aqueous waste.
-
Strong oxidizing or reducing agents.
-
-
Storage: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be under the control of laboratory personnel, and the container must be kept closed except when adding waste.
Caption: Waste segregation workflow for this compound.
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10][11]
The recommended disposal method for brominated organic compounds is high-temperature incineration. [2][6] This process is conducted in specialized facilities equipped with advanced emission control systems to neutralize harmful combustion byproducts, such as hydrogen bromide.
Internal Laboratory Procedures:
-
Accumulation: Collect the waste in the designated, labeled container in the SAA. Do not overfill the container.
-
Request for Pickup: Once the container is full or the waste is no longer being generated, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[9]
Caption: Decision tree for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS department.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
For large spills, contact your EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. The proper management of chemical waste is a critical component of the scientific process, and your diligence in this area is a testament to your commitment to professional excellence.
References
- 1. carlroth.com [carlroth.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. uwm.edu [uwm.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling 6-Bromo-3-methylpyridine-2-carboxylic acid
Essential Safety and Handling Guide for 6-Bromo-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance herein is synthesized from safety data for structurally analogous compounds, including other brominated pyridine carboxylic acids.[1][2][3] It is imperative to treat this compound with the caution required for hazardous chemical substances.
Immediate Safety Briefing: Hazard Assessment
Based on analysis of structurally similar compounds, this compound should be presumed to pose the following hazards:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage (Category 2/1) : Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4) : May be harmful if ingested.[1]
These potential hazards demand strict adherence to the personal protective equipment (PPE) and handling protocols outlined below. The fundamental principle is to minimize all routes of exposure—dermal, ocular, and inhalation.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The causality behind these choices is the prevention of direct contact and inhalation, thereby protecting the user from the compound's irritant properties.
Core PPE Requirements:
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory to prevent contact with dust particles or splashes.[2] For operations with a higher risk of splashing, such as preparing solutions or during a reaction quench, a face shield should be worn in addition to goggles.
-
Skin Protection :
-
Gloves : Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[3]
-
Lab Coat : A standard laboratory coat is required to protect against skin contact and to prevent contamination of personal clothing. Ensure the coat is fully buttoned.
-
-
Respiratory Protection : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.
PPE Selection Matrix
For clarity, the following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running a Reaction | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | NIOSH-approved Respirator |
Part 2: Operational and Disposal Plans
A systematic approach to handling and disposal is essential for a safe laboratory environment. This section provides step-by-step guidance for key procedures.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing : When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. Perform this task over a weigh boat or paper to contain any minor spills.
-
Solution Preparation : Add the solid to the solvent slowly. If the dissolution is exothermic, add the solid in portions to control the temperature.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent and decontaminating solution. Wash hands thoroughly with soap and water.
Emergency Response
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill : For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[3] Do not discharge to sewer systems.[5] Follow all local, state, and federal regulations for hazardous waste disposal. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]
Part 3: Storage and Long-Term Management
Proper storage is critical for maintaining the stability of the compound and ensuring laboratory safety.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities : Keep away from strong oxidizing agents.
-
Labeling : Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[6]
By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
